5-Bromo-6-chloropicolinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQPDVYUJLEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856951 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-65-0 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-6-chloropicolinonitrile: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropicolinonitrile, with the CAS number 1256823-65-0, is a halogenated pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitrile group on the pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its potential in the field of drug discovery and development.
Physicochemical Properties
The molecular structure of this compound (C6H2BrClN2) endows it with specific chemical and physical characteristics that are crucial for its application in synthesis.[1] A summary of its key properties is presented in the table below. While some physical properties like boiling point and density are predicted values, they serve as a useful guide for handling and reaction setup.[3]
| Property | Value | Source |
| CAS Number | 1256823-65-0 | [1][2] |
| Molecular Formula | C6H2BrClN2 | [1] |
| Molecular Weight | 217.45 g/mol | [1][4] |
| Appearance | Off-white to white powder | |
| Purity | Typically >95% | |
| Predicted Boiling Point | 284.8 ± 35.0 °C | [3] |
| Predicted Density | 1.85 ± 0.1 g/cm³ | [3] |
| Storage | Inert atmosphere, 2-8°C | [1] |
| SMILES | N#CC1=NC(Cl)=C(Br)C=C1 | [1] |
| InChI Key | N/A |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized from related pyridine precursors through a series of halogenation and cyanation reactions. The synthesis of structurally similar compounds, such as 5-bromo-2-chloroisonicotinic acid, often involves the bromination and subsequent functional group manipulation of pyridine rings.[5]
The reactivity of this compound is dictated by its three functional groups: the nitrile, the bromine atom, and the chlorine atom. This trifunctional nature makes it a versatile building block.
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. It can also participate in cycloaddition reactions.
-
Halogen Atoms: Both the bromine and chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The differential reactivity of bromine and chlorine can potentially be exploited for selective transformations. These halogens also serve as handles for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental in the construction of complex molecular architectures.[6]
Caption: Synthetic pathway and key reactions of this compound.
Applications in Drug Discovery
Halogenated heterocycles are privileged structures in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[6] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly evident in the construction of fused heterocyclic systems, which are common scaffolds in many biologically active compounds, including kinase inhibitors and other targeted therapies.[6]
While specific examples of marketed drugs synthesized directly from this compound are not readily found in the literature, the structural motifs accessible from this intermediate are prevalent in pharmaceutical research. For instance, the related compound 5-bromo-2-chloropyrimidine is a crucial intermediate in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension. This highlights the potential of similar halogenated pyridines and pyrimidines in the development of novel therapeutics.
The synthetic versatility of this compound allows for the generation of diverse libraries of compounds for high-throughput screening, accelerating the identification of new drug leads.
Experimental Protocols
Although a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the synthesis of a related compound, 5-bromo-6-chloronicotinoyl chloride from 5-bromo-6-chloronicotinic acid, can provide insight into the types of reactions and conditions that might be employed.
Protocol: General Synthesis of an Acyl Chloride from a Carboxylic Acid
This protocol describes the conversion of a carboxylic acid to a more reactive acyl chloride, a common step in the synthesis of amides and esters.
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Dichloromethane (CH₂Cl₂)
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.5-3.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
References
- 1. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1256823-65-0 [chemicalbook.com]
- 3. This compound [acrospharma.co.kr]
- 4. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
5-Bromo-6-chloropicolinonitrile molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-6-chloropicolinonitrile: A Versatile Orthogonal Building Block for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest to researchers and scientists in drug development. We will delve into its core physicochemical properties, strategic applications, and detailed experimental methodologies. The central thesis of this guide is the molecule's powerful "orthogonal reactivity," a feature that allows for selective, sequential functionalization at two distinct sites on the pyridine ring. This property makes it an exceptionally valuable tool for rapidly generating molecular diversity in the synthesis of complex pharmaceutical agents. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to leverage this reagent to its full potential.
Core Concepts: Chemical Identity and Properties
This compound is a disubstituted pyridine derivative. It is crucial to distinguish it from its common isomer, 5-bromo-6-chloronicotinonitrile, as the position of the nitrile group dictates the electronic properties and reactivity of the scaffold. The "picolino" prefix specifies the nitrile (cyano) group is at the C2 position, adjacent to the ring nitrogen.
The primary value of this molecule stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is primarily suited for palladium-catalyzed cross-coupling reactions. This dual-reactivity profile allows for a programmed, stepwise approach to molecular elaboration.
Physicochemical Data
Quantitative data for this compound is summarized below. This information is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂BrClN₂ | [1] |
| Molecular Weight | 217.45 g/mol | [1][2] |
| CAS Number | 1256823-65-0 | [1][3] |
| IUPAC Name | 5-bromo-6-chloropyridine-2-carbonitrile | N/A |
| Appearance | White to off-white solid (Typical) | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Note: Experimental data such as melting and boiling points are not consistently available in the literature for this specific isomer. Researchers should perform their own characterization.
The Principle of Orthogonal Reactivity
The strategic utility of this compound is best understood through the concept of orthogonal reactivity. The electronic environment of the pyridine ring renders the C-Cl and C-Br bonds chemically distinct, allowing one to be manipulated while the other remains intact under specific reaction conditions.
-
C6-Cl Bond Activation (SNAr): The chlorine atom is at an ortho position relative to the electron-withdrawing nitrile group and at an ortho position to the ring nitrogen. This geometry strongly activates the C6 position for attack by nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6] The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), making this substitution highly efficient.[7]
-
C5-Br Bond for Cross-Coupling: The bromine atom is less activated towards SNAr. Its primary utility lies in its ability to readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] In these reactions, the palladium catalyst preferentially inserts into the more reactive C-Br bond over the C-Cl bond, allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds.
The following diagram illustrates these distinct reactive sites on the molecule.
Caption: Orthogonal reactivity of this compound.
Synthetic Applications & Experimental Protocols
The true power of this reagent is realized in its application. Below are field-proven, representative protocols for leveraging its orthogonal reactivity.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
This procedure details the displacement of the C6-chloro group with a primary amine, a common step in building kinase inhibitor scaffolds.
Objective: To synthesize a 6-amino-5-bromopicolinonitrile derivative.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Base: Dissolve the starting material in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane. Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol describes the formation of a C-C bond at the C5 position, a cornerstone of modern medicinal chemistry for creating biaryl structures.[10]
Objective: To synthesize a 5-aryl-6-chloropicolinonitrile derivative.
Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or arylboronic ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos.
-
Solvent: Add a degassed solvent system, typically a mixture of Dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Strategy: Sequential Functionalization Workflow
The protocols above can be combined sequentially to generate highly complex molecular architectures. A common strategy is to first perform the SNAr reaction, which is often more robust, followed by the more sensitive palladium-catalyzed cross-coupling.
Caption: A sequential SNAr and Suzuki coupling workflow.
Safety and Handling
Proper handling of this compound is essential. While a specific safety data sheet for this exact CAS number is not universally available, data from closely related isomers like 5-bromo-6-chloropyridine-3-carbonitrile provides a strong basis for hazard assessment.[2]
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves and clothing. Avoid breathing dust. Use only in a well-ventilated area. |
| Skin Irritation | H315: Causes skin irritation | [2] Wear protective gloves. If on skin, wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation | [2] Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | [2] Avoid breathing dust. Use in a fume hood. |
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as recommended.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated synthetic tool for drug discovery. Its defining feature of orthogonal reactivity provides medicinal chemists with a reliable and programmable platform for synthesizing diverse libraries of complex molecules. By understanding the distinct chemical logic of its two reactive sites, researchers can strategically and efficiently build novel scaffolds, accelerating the discovery of new therapeutic agents.
References
- 1. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1256823-65-0 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-6-chloropicolinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic pathway for 5-Bromo-6-chloropicolinonitrile, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis of this molecule presents a unique challenge due to the specific arrangement of its functional groups. This document outlines a rational, multi-step approach starting from commercially available precursors, with a focus on the underlying chemical principles and experimental considerations for each transformation. Detailed protocols, quantitative data, and visual representations of the synthetic route are provided to facilitate its practical application in a laboratory setting.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—on the picoline scaffold offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these groups can significantly influence the biological activity and physical properties of the resulting compounds.
The synthesis of polysubstituted aromatic rings often requires a carefully planned sequence of reactions to ensure correct regioselectivity and to avoid unwanted side reactions. A retrosynthetic analysis of this compound suggests that a plausible approach involves the construction of the substituted pyridine ring followed by the introduction of the nitrile functionality. A key transformation in this proposed synthesis is the Sandmeyer reaction, a versatile and well-established method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[1][2][3]
This guide will focus on a synthetic strategy that begins with a readily available aminopicoline precursor, followed by sequential halogenation and a final cyanation step. This approach is designed to be both efficient and scalable, providing a reliable method for the preparation of this compound.
Proposed Synthetic Pathway
The proposed multi-step synthesis of this compound is depicted in the workflow diagram below. The synthesis commences with the bromination of 2-amino-6-chloropicoline, followed by diazotization and a subsequent Sandmeyer reaction to introduce the nitrile group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-6-chloropicoline (Intermediate)
The first step in the synthesis is the regioselective bromination of 2-amino-6-chloropicoline. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the position para to the amino group (position 5) is the most sterically accessible and electronically favorable for bromination.
Reaction Scheme:
Caption: Bromination of 2-amino-6-chloropicoline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Amino-6-chloropicoline | 128.56 | 10.0 g | 0.0778 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.5 g | 0.0815 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
To a stirred solution of 2-amino-6-chloropicoline (10.0 g, 0.0778 mol) in acetonitrile (200 mL) at 0 °C, add N-bromosuccinimide (14.5 g, 0.0815 mol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-bromo-6-chloropicoline as a solid.
Step 2: Synthesis of this compound (Final Product)
The final step is the conversion of the amino group of 2-amino-5-bromo-6-chloropicoline to a nitrile group via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then treated with a cyanide salt, typically copper(I) cyanide.[1][2][4]
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-6-chloropicoline | 207.45 | 10.0 g | 0.0482 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.66 g | 0.0530 |
| Hydrochloric Acid (conc.) | 36.46 | 20 mL | - |
| Copper(I) Cyanide (CuCN) | 89.56 | 4.75 g | 0.0530 |
| Potassium Cyanide (KCN) | 65.12 | 3.46 g | 0.0531 |
| Water | 18.02 | 100 mL | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
Diazotization:
-
Suspend 2-amino-5-bromo-6-chloropicoline (10.0 g, 0.0482 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (3.66 g, 0.0530 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (4.75 g, 0.0530 mol) and potassium cyanide (3.46 g, 0.0531 mol) in water (30 mL) at 60-70 °C.
-
Cool the cyanide solution to room temperature and then add toluene (100 mL).
-
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterization and Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Characterization Data:
| Property | Value |
| Molecular Formula | C₆H₂BrClN₂ |
| Molecular Weight | 217.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the nitrile carbon.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Safety Considerations
-
This synthesis involves the use of hazardous materials, including N-bromosuccinimide, sodium nitrite, and cyanide salts. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium cyanide and copper(I) cyanide are highly toxic. Avoid contact with skin and eyes, and do not inhale dust. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a detailed and practical synthetic route for the preparation of this compound. The described methodology, which employs a sequential bromination and Sandmeyer reaction, offers a reliable and scalable approach for accessing this valuable chemical intermediate. The provided protocols and characterization data will be a valuable resource for researchers in the fields of medicinal chemistry, agrochemical development, and materials science.
References
The Strategic Utility of 5-Bromo-6-chloropicolinonitrile in Modern Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-Bromo-6-chloropicolinonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable a diverse array of chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this versatile picolinonitrile derivative. We will delve into the causality behind experimental choices for its use in key reaction classes, providing field-proven insights and detailed protocols to empower your synthetic endeavors.
The intrinsic reactivity of this compound is dictated by the electronic nature of the pyridine ring, further modulated by the presence of three distinct functional groups: a nitrile, a bromine atom, and a chlorine atom. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom renders the ring susceptible to nucleophilic attack, while the two halogen atoms at positions 5 and 6 provide orthogonal handles for selective functionalization through transition metal-catalyzed cross-coupling reactions. This unique arrangement allows for a stepwise and controlled elaboration of the molecular scaffold, making it a valuable precursor in the synthesis of novel pharmaceuticals and agrochemicals.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is the foundation for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256823-65-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₂BrClN₂ | --INVALID-LINK-- |
| Molecular Weight | 217.45 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage | 2-8°C, inert atmosphere | --INVALID-LINK-- |
Safety Considerations: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is centered around three primary modes of reactivity: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Stille couplings) and nucleophilic aromatic substitution (SNAᵣ).
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[1][2] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling regioselective coupling at the 5-position.
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, and it is widely used to introduce aryl or heteroaryl substituents onto the picolinonitrile core.[3][4]
Causality of Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands are typically employed. The choice of ligand is crucial for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands often promote the oxidative addition step and enhance the stability of the catalytic species.
-
Base: A base is required to activate the boronic acid partner for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often in the presence of water, are standard. The solvent system must be capable of dissolving both the organic and inorganic reagents.
Illustrative Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Synthesis of a 6-Aryl-5-bromopicolinonitrile Derivative (Hypothetical Example based on similar reactions)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-bromopicolinonitrile.
-
The Stille coupling provides a complementary method for carbon-carbon bond formation, utilizing organostannane reagents.[5][6] Organostannanes are often stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide range of functional groups.[6][7]
Causality of Experimental Choices:
-
Catalyst: Palladium(0) complexes are the catalysts of choice. Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.
-
Organostannane Reagent: A variety of aryl-, heteroaryl-, and vinylstannanes can be used as coupling partners.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction efficiency.[5]
-
Solvent: Anhydrous, aprotic polar solvents such as DMF, THF, or toluene are typically used.
Generalized Catalytic Cycle of Stille Coupling:
Caption: A simplified catalytic cycle for the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Coupling of this compound with an Organostannane (Hypothetical Example)
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the organostannane.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAᵣ): Introducing Heteroatoms
The electron-deficient nature of the pyridine ring in this compound, exacerbated by the nitrile group, facilitates nucleophilic aromatic substitution. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position due to the activating effect of the adjacent nitrogen atom. This allows for the selective introduction of nitrogen, oxygen, or sulfur nucleophiles.
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles, including primary and secondary amines, anilines, alkoxides, and thiolates, can be employed.
-
Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Base: A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often used to neutralize the acid generated during the reaction, particularly when using amine nucleophiles.
-
Temperature: The reaction temperature can be varied to control the reaction rate. While some reactions proceed at room temperature, others may require heating to achieve a reasonable conversion.
Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination):
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Detailed Experimental Protocol: Synthesis of a 6-Amino-5-bromopicolinonitrile Derivative
-
Materials:
-
This compound (1.0 equiv)
-
Amine or aniline (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add this compound and the amine or aniline.
-
Add DMF and triethylamine to the flask.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Application in the Synthesis of Bioactive Molecules
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[8][9][10] The picolinonitrile scaffold can serve as a hinge-binding motif in many kinase inhibitors, and the ability to introduce diverse substituents at the 5- and 6-positions allows for the fine-tuning of potency and selectivity.
For instance, the 6-amino-5-aryl-picolinonitrile core, accessible from this compound through a sequence of nucleophilic substitution and Suzuki coupling, is a key structural feature in a number of patented kinase inhibitors.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in modern organic synthesis. Its distinct reactive sites enable a range of selective transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of its properties, reactivity, and applications, supported by detailed protocols and an analysis of the rationale behind experimental choices. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic utilization of such well-defined and versatile building blocks will undoubtedly play an increasingly important role in advancing these fields.
References
- 1. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
- 2. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 5. Buy 6-Amino-5-bromopicolinonitrile | 1314974-91-8 [smolecule.com]
- 6. 5-AMino-6-broMopicolinonitrile | 849353-22-6 [chemicalbook.com]
- 7. WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Methyl 6-amino-5-bromopicolinate [myskinrecipes.com]
- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
literature review of 5-Bromo-6-chloropicolinonitrile applications
An In-depth Technical Guide to the Applications of 5-Bromo-6-chloropicolinonitrile
Introduction to a Versatile Heterocyclic Building Block
This compound, with the chemical formula C₆H₂BrClN₂, is a halogenated pyridine derivative that has emerged as a critical intermediate in various fields of chemical synthesis.[1][2] Its strategic placement of bromo, chloro, and cyano functional groups on the pyridine ring provides multiple reactive sites, making it a highly versatile scaffold for constructing complex molecules.[3] This guide will delve into the significant applications of this compound, focusing on its role in agrochemicals, medicinal chemistry, and as a substrate in pivotal cross-coupling reactions.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-bromo-6-chloropyridine-2-carbonitrile |
| CAS Number | 1256823-65-0 |
| Molecular Weight | 217.45 g/mol [4][5] |
| Molecular Formula | C₆H₂BrClN₂[1] |
| Appearance | Solid |
| Storage | 2-8°C under an inert atmosphere[1][5] |
Core Applications in Chemical Synthesis
The unique electronic and steric properties of this compound make it an invaluable precursor in the synthesis of a diverse range of functionalized molecules.
Agrochemical Development
The pyridine scaffold is a common motif in many modern herbicides and fungicides.[6] this compound serves as a key starting material for novel agrochemicals due to the ability to selectively functionalize its reactive sites.[7] A notable application is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity.[7] The 5-bromo-6-chloropyridine moiety introduced from this building block is crucial for the biological efficacy of the resulting compounds.
This protocol outlines the synthesis of fungicidal N-(thiophen-2-yl) nicotinamide derivatives using a related precursor, 5-Bromo-6-chloronicotinoyl chloride, which can be derived from this compound.
-
Dissolution: Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the mixture in an ice-water bath.
-
Acylation: Add a solution of 5-Bromo-6-chloronicotinoyl chloride (1.15 eq) in dichloromethane (CH₂Cl₂) dropwise to the cooled mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by adding water. Separate the organic phase, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system to obtain the final N-(thiophen-2-yl) nicotinamide derivative.[7]
Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.[7]
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, the pyridine ring is a privileged structure found in numerous biologically active compounds and approved drugs.[8] this compound provides a versatile platform for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]
One key application is in the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidinones, which are of significant interest in drug discovery for their potential as kinase inhibitors and anticancer agents.[12]
The following is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidin-4-one derivative, demonstrating the utility of precursors derived from this compound.
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-amino-6-phenylpyrimidin-4(3H)-one in an anhydrous solvent such as pyridine or dichloromethane.
-
Acylation: Add 5-Bromo-6-chloronicotinoyl chloride (derived from this compound) to the solution.
-
Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete.
-
Workup: After completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified using techniques such as column chromatography to yield the desired pyrido[2,3-d]pyrimidin-4-one derivative.[12]
Caption: Synthesis of Pyrido[2,3-d]pyrimidin-4-one derivatives.
Role in Cross-Coupling Reactions
The presence of two distinct halogen atoms on the pyridine ring of this compound allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.[13] Generally, the reactivity of the carbon-halogen bond in these reactions follows the order C-I > C-Br > C-Cl.[14] This differential reactivity enables chemoselective coupling, typically at the more reactive C-Br bond at the 5-position under milder conditions.[14][15]
This compound is a valuable substrate for reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with arylboronic acids.[13]
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromo-chloro-substituted pyridine with an arylboronic acid.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Na₂CO₃).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir until the starting material is consumed.[13]
-
Workup and Purification: Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Generalized mechanism of Suzuki-Miyaura cross-coupling.
Safety and Handling
This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in modern organic synthesis. Its unique substitution pattern allows for the strategic and often selective introduction of various functional groups, making it a key intermediate in the development of novel agrochemicals, pharmaceuticals, and potentially advanced materials. The ability to participate in a wide range of chemical transformations, particularly cross-coupling reactions, ensures its continued importance for researchers and scientists in both academic and industrial settings.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | 1256823-65-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Buy 5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid [smolecule.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-6-chloropicolinonitrile: Synthesis, Derivatization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-chloropicolinonitrile, a versatile heterocyclic building block, and its utility in the synthesis of a diverse array of structural analogs and derivatives. We delve into the synthetic routes for the core scaffold, explore key derivatization strategies including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and discuss the structure-activity relationships (SAR) of the resulting compounds. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable intermediate in the pursuit of novel therapeutic agents.
Introduction: The Strategic Importance of the Picolinonitrile Scaffold
The picolinonitrile moiety, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, and several have been successfully developed into marketed drugs such as the kinase inhibitors bosutinib and neratinib.[1] The pyridine ring can engage in crucial hydrogen bonding interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]
This compound, in particular, offers a strategically functionalized scaffold for chemical exploration. The presence of two distinct halogen atoms at positions 5 and 6 allows for selective and sequential chemical modifications, enabling the generation of diverse molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine atom can be displaced by nucleophiles. This differential reactivity is a key asset in combinatorial chemistry and library synthesis for drug discovery programs.
This guide will provide a detailed exploration of the synthesis of this compound and its subsequent transformation into a variety of derivatives. We will examine the underlying principles of the synthetic methodologies and discuss the potential applications of the resulting compounds, with a focus on their utility as kinase inhibitors and antifungal agents.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the this compound core is paramount for its use as a versatile starting material. A plausible and efficient synthetic route involves a multi-step process starting from readily available 2-aminopyridine.
Synthesis of 2-Amino-5-bromopyridine
The first step is the regioselective bromination of 2-aminopyridine. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The amino group at the 2-position directs the electrophilic substitution to the 5-position.[3][4]
Synthesis of 2-Amino-5-bromo-6-chloropyridine
The subsequent step involves the chlorination of 2-amino-5-bromopyridine. This can be accomplished using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the 6-position.
Sandmeyer Reaction for the Synthesis of this compound
The final step in the synthesis of the core scaffold is the conversion of the amino group of 2-amino-5-bromo-6-chloropyridine to a nitrile group. The Sandmeyer reaction is a classic and effective method for this transformation.[5][6][7] This reaction proceeds via the formation of a diazonium salt from the amine, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[5]
Derivatization Strategies: Unleashing the Potential of the Core Scaffold
The true utility of this compound lies in its potential for diversification. The two halogen atoms and the nitrile group provide multiple handles for chemical modification, allowing for the synthesis of a vast library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of the picolinonitrile core is an excellent substrate for these reactions.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[8][9] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. In the context of this compound, the bromine at the 5-position can be selectively coupled with a variety of boronic acids to generate a diverse range of 5-substituted derivatives.[10][11]
Diagram 1: Suzuki-Miyaura Coupling Workflow
A generalized workflow for the Suzuki-Miyaura coupling of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction is invaluable for the synthesis of arylamines and has broad applications in medicinal chemistry. The bromine at the 5-position of this compound can be coupled with a wide range of primary and secondary amines to yield 5-amino-substituted derivatives.[14][15]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position of the picolinonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce further diversity at the 6-position.
Transformation of the Nitrile Group
The nitrile group itself is a versatile functional group that can be transformed into a variety of other functionalities. A particularly interesting transformation in medicinal chemistry is the conversion of a nitrile to a tetrazole. Tetrazoles are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. This conversion is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.[16][17]
Structure-Activity Relationships (SAR) and Biological Applications
The derivatives of this compound have shown promise in various therapeutic areas, with a significant focus on their potential as kinase inhibitors and antifungal agents.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, often forming key interactions with the hinge region of the ATP-binding site.[18] By systematically modifying the substituents at the 5- and 6-positions of the picolinonitrile core, it is possible to fine-tune the potency and selectivity of these compounds against specific kinase targets.[19][20][21] For instance, the introduction of bulky aromatic groups via Suzuki-Miyaura coupling at the 5-position can probe steric pockets within the active site, while the installation of various amine functionalities at the 5- or 6-position through Buchwald-Hartwig amination or SNAr can introduce crucial hydrogen bond donors and acceptors.
Table 1: Representative Pyridine-Based Kinase Inhibitors and their Targets
| Compound Class | Target Kinase | Key Structural Features | Reference |
| Pyridine-2-carboxamides | HPK1 | Amide linkage at the 2-position | [19] |
| 2-Aminopyridines | VRK1/2 | Amino group at the 2-position | [20] |
| Pyridone Derivatives | PIM-1 Kinase | Pyridone core structure | [21] |
Antifungal Agents
Substituted nitriles and pyridine-containing compounds have also been investigated for their antifungal properties.[16][22][23] The diverse electronic and steric properties that can be introduced onto the this compound scaffold make it an attractive starting point for the development of novel antifungal agents. The SAR in this area often focuses on optimizing the lipophilicity and hydrogen bonding capabilities of the molecules to enhance their penetration into fungal cells and their interaction with fungal-specific targets.
Experimental Protocols
The following are generalized, step-by-step protocols for the key synthetic transformations discussed in this guide. Researchers should optimize these conditions for their specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂; 0.05 eq), and a base (e.g., K₂CO₃; 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][8]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃; 0.02 eq) and the phosphine ligand (e.g., Xantphos; 0.08 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base (e.g., NaOtBu; 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[14]
Purification by Recrystallization
For solid derivatives, recrystallization is an effective purification technique.[24][25]
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for pyridine derivatives include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[26]
-
If colored impurities are present, treat the hot solution with activated charcoal and filter through celite.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the compounds.[24][27][28]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of solid compounds.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its strategic functionalization allows for the efficient synthesis of a wide array of derivatives through robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The resulting analogs have shown significant potential as kinase inhibitors and antifungal agents, among other biological activities. This guide has provided a comprehensive overview of the synthesis, derivatization, and potential applications of this important scaffold, offering a solid foundation for researchers to explore its full potential in the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijssst.info [ijssst.info]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. PubChemLite - Methyl 5-bromo-6-chloropicolinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 26. Reagents & Solvents [chem.rochester.edu]
- 27. forskning.ruc.dk [forskning.ruc.dk]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-chloropicolinonitrile
Introduction: Navigating Selectivity in Dihaloarene Amination
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals and advanced materials, where the arylamine motif is a common feature.[2][3]
This guide focuses on a specific and nuanced application: the amination of 5-Bromo-6-chloropicolinonitrile. This substrate presents a classic challenge of regioselectivity. With two distinct halogen atoms on an electron-deficient pyridine ring, the key to a successful synthesis lies in selectively functionalizing one site over the other. The established reactivity trend for halogens in palladium-catalyzed oxidative addition (I > Br > Cl > F) provides a strong theoretical basis for targeting the C-Br bond.[4][5] This document provides a detailed protocol and the underlying scientific rationale for achieving highly selective mono-amination at the C-5 position, yielding the valuable 5-amino-6-chloropicolinonitrile intermediate.
The Catalytic Heart: Mechanism and Critical Parameters
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[2][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The cycle proceeds via three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond) to form a Pd(II) complex.[6][7] This is often the rate-determining step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.[1][2]
-
Reductive Elimination: The desired C-N bond is formed as the product is expelled from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[1][6]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Success is governed by the interplay of four key components:
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, air-stable palladacycle precatalysts (e.g., Buchwald G3 and G4 precatalysts) offer superior activity, stability, and reproducibility.[8][9] They rapidly generate the active Pd(0) species under basic conditions.[4]
-
Ligand: The choice of ligand is arguably the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[1][10] They accelerate both the oxidative addition and the crucial reductive elimination step, while sterically hindering side reactions like β-hydride elimination.[1][3]
-
Base: A base is required to deprotonate the amine, facilitating the formation of the key palladium-amido complex. Common choices include alkali metal alkoxides (NaOt-Bu), carbonates (Cs₂CO₃, K₂CO₃), and phosphates (K₃PO₄).[11] The base strength must be sufficient for deprotonation but compatible with other functional groups on the substrate, such as the nitrile in our target molecule.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[11][12] The absence of water is critical to prevent catalyst deactivation and unwanted side reactions.
Protocol: Selective Mono-Amination of this compound
This protocol is designed to favor the selective C-N coupling at the more reactive C-Br position.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (mg) | Mmol | Equivalents |
| This compound | C₆H₂BrClN₂ | 219.45 | - | 219.5 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | - | 104.5 | 1.2 | 1.2 |
| XPhos Pd G3 | C₄₅H₅₈NO₃PPdS | 868.44 | - | 17.4 | 0.02 | 0.02 (2 mol%) |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | - | 456.2 | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 0.1 M | 10 mL | - | - |
Note: The choice of amine is illustrative. This protocol is broadly applicable to various primary and secondary amines. The catalyst loading can be optimized (1-5 mol%) based on amine reactivity.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Safety First: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous solvents are flammable. Consult the Safety Data Sheet (SDS) for all chemicals before use.[13]
-
Reaction Setup: Place an oven-dried magnetic stir bar into an oven-dried Schlenk flask. Seal the flask and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Addition of Reagents: Under the inert atmosphere, add this compound (219.5 mg, 1.0 mmol), Cesium Carbonate (456.2 mg, 1.4 mmol), and XPhos Pd G3 (17.4 mg, 0.02 mmol) to the flask.[13]
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) via syringe. Follow with the addition of the amine (e.g., morpholine, 104.5 mg, 1.2 mmol) via syringe.
-
Reaction Conditions: Lower the flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture to monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A typical TLC eluent system would be a mixture of hexanes and ethyl acetate.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poorly soluble base. | 1. Ensure rigorous inert atmosphere technique and use of anhydrous solvents. Use a fresh bottle of solvent.2. Confirm oil bath temperature. Increase temperature in 10 °C increments if necessary.3. Ensure vigorous stirring. Consider a more soluble base like K₃PO₄. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H): Presence of trace water.2. Diarylation (reaction at both C-Br and C-Cl): Reaction temperature too high or reaction time too long. | 1. Use high-purity, anhydrous reagents and solvents.2. Monitor the reaction closely and stop once the mono-aminated product is maximized. Reduce the reaction temperature or consider a slightly less active ligand system.[14] |
| Difficulty in Purification | Co-elution with ligand oxide or other catalyst byproducts. | 1. Perform a thorough aqueous work-up.2. Filter through a plug of silica before concentrating the crude product.3. Optimize the chromatography eluent system carefully. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 9. catsci.com [catsci.com]
- 10. research.rug.nl [research.rug.nl]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Modular Approach to Kinase Inhibitor Synthesis from 5-Bromo-6-chloropicolinonitrile
Introduction: The Strategic Value of the Picolinonitrile Scaffold
In the landscape of modern medicinal chemistry, the discovery of versatile and strategically functionalized scaffolds is paramount for the efficient development of targeted therapeutics. Kinase inhibitors, in particular, have revolutionized oncology and the treatment of inflammatory diseases by targeting specific nodes within cellular signaling cascades.[1][2] The 2-cyanopyridine (picolinonitrile) moiety is a privileged structure found in numerous potent kinase inhibitors. Its nitrogen atom and cyano group can form critical hydrogen bond interactions within the ATP-binding site of many kinases, effectively mimicking the hinge-binding interactions of adenine.[3][4]
The starting material, 5-Bromo-6-chloropicolinonitrile, represents a highly valuable and versatile building block for constructing libraries of potential kinase inhibitors.[5] Its di-halogenated nature allows for selective, sequential, and orthogonal functionalization through well-established palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bond versus the C-Cl bond enables chemists to introduce diverse substituents at two distinct vectors, providing a powerful tool for exploring structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetics.
This guide provides a detailed exposition of the synthetic strategies and step-by-step protocols for leveraging this compound as a platform for novel kinase inhibitor synthesis, focusing on the sequential application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Overall Synthetic Strategy: A Sequential Cross-Coupling Approach
The core strategy revolves around the sequential functionalization of the two halogen atoms. Typically, the C(5)-Br bond is more reactive than the C(6)-Cl bond in palladium-catalyzed reactions like the Suzuki coupling. This reactivity difference allows for a modular assembly, starting with the introduction of an aryl or heteroaryl group at the C5 position, followed by the installation of an amine at the C6 position.
Figure 1: General workflow for kinase inhibitor synthesis.
Protocol I: Suzuki-Miyaura Coupling at the C5 Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[6][7] In this first step, we selectively target the more reactive C-Br bond to install a key structural motif, often a group designed to occupy a specific pocket of the target kinase.
Mechanistic Rationale & Component Selection
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Catalyst (e.g., Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is an excellent pre-catalyst. The dppf ligand is a bulky electron-rich phosphine that stabilizes the palladium center, promotes the oxidative addition step, and facilitates the reductive elimination of the product.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[6] An aqueous solution of the base is often used, creating a biphasic system that can accelerate the reaction.[9]
-
Solvent (e.g., Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. The organic solvent solubilizes the starting material and catalyst, while water dissolves the inorganic base.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Step-by-Step Protocol
-
Reagent Setup: To a dry 50 mL round-bottom flask, add this compound (1.0 eq., e.g., 1.0 mmol, 217.5 mg), the desired arylboronic acid (1.2 eq., 1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 eq., 2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq., 0.03 mmol, 24.5 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-6-chloropicolinonitrile intermediate.
| Parameter | Recommended Reagent/Condition | Molar Eq. | Purpose |
| Starting Material | This compound | 1.0 | Scaffold |
| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 | Introduces R¹ group |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyzes C-C bond formation |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water (4:1) | - | Solubilizes reactants |
| Temperature | 90 - 100 °C | - | Provides activation energy |
| Atmosphere | Argon or Nitrogen | - | Prevents catalyst degradation |
Table 1: Representative conditions for Suzuki-Miyaura Coupling.
Protocol II: Buchwald-Hartwig Amination at the C6 Position
With the C5 position functionalized, the remaining C-Cl bond provides a handle for introducing an amine, a key interaction point for many kinase inhibitors. The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[10][11]
Mechanistic Rationale & Component Selection
The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13] The choice of ligand is especially critical for this transformation.
-
Catalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source that serves as a pre-catalyst.
-
Ligand (e.g., XPhos, SPhos): Bulky, electron-rich biaryl phosphine ligands are essential. They promote the oxidative addition to the less reactive C-Cl bond and are crucial for facilitating the final reductive elimination step, which is often rate-limiting.[11] These ligands prevent the formation of inactive palladium dimers and accelerate the overall catalytic cycle.[10]
-
Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[13] Sodium tert-butoxide is highly effective but moisture-sensitive.
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig_reaction [chemeurope.com]
Application Notes & Protocols: Leveraging 5-Bromo-6-chloropicolinonitrile in Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Dihalogenated Picolinonitrile
5-Bromo-6-chloropicolinonitrile is a highly functionalized pyridine derivative that has emerged as a powerful and versatile building block in modern organic and medicinal chemistry.[1][2] Its strategic arrangement of three distinct reactive sites—a bromine atom, a chlorine atom, and a nitrile group—on an electron-deficient pyridine core allows for a programmed and selective approach to constructing complex heterocyclic scaffolds. The inherent reactivity differences between the chloro and bromo substituents, coupled with the synthetic potential of the cyano group, provide chemists with a robust platform for generating molecular diversity.
The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen significantly activates the halogenated positions, particularly the C6-chloro position, towards nucleophilic aromatic substitution (SNAr).[3][4] Concurrently, the C5-bromo position serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] This orthogonal reactivity is the cornerstone of its utility, allowing for sequential and controlled functionalization. These features make it an invaluable precursor in the synthesis of novel compounds for drug discovery, particularly in the development of kinase inhibitors and other biologically active molecules.[7][8][9]
Part 1: Orthogonal Reactivity and Synthetic Strategy
The primary strategic advantage of this compound lies in the differential reactivity of its halogen substituents. This allows for a stepwise functionalization strategy where each position can be addressed under distinct reaction conditions.
-
Position C6 (Chloro): The chlorine atom is positioned ortho to the electron-withdrawing nitrile group and the ring nitrogen. This geometry makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . It is the preferred site for initial reactions with nucleophiles like amines or alcohols.
-
Position C5 (Bromo): The bromine atom is less activated towards SNAr but is an ideal handle for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira). This site is typically functionalized after the C6 position has been addressed.
-
Position C2 (Nitrile): The cyano group can be retained in the final structure or can participate in cyclization reactions, often with an adjacent nucleophile, to form fused ring systems.
Part 2: Application in Multicomponent Synthesis of Pyrido[2,3-b]pyrazines
A standout application of this reagent is in the multicomponent synthesis of pyrido[2,3-b]pyrazines, a heterocyclic core found in many biologically active compounds.[10][11] This transformation elegantly utilizes two of the reagent's reactive sites in a sequential cascade.
Causality and Mechanism
The synthesis is initiated by the reaction of 5-bromo-2,3-diaminopyridine with an aldehyde. While the initial search results describe the synthesis of pyrido[2,3-b]pyrazines, they start from a different precursor. However, the underlying principle of forming the pyrazine ring is analogous. A more direct and powerful application of this compound involves its reaction with a 1,2-diamine.
-
Initial SNAr: The reaction commences with a nucleophilic aromatic substitution at the C6 position. One of the amino groups of the 1,2-diamine attacks the electron-deficient carbon bearing the chlorine, displacing the chloride ion. This step is highly favored due to the activation provided by the adjacent nitrile and the ring nitrogen.
-
Intramolecular Cyclization: The intermediate, now bearing a pendant aminoethylamino group, undergoes a Thorpe-Ziegler type intramolecular cyclization. The remaining free amino group attacks the electrophilic carbon of the nitrile.
-
Tautomerization/Aromatization: The resulting cyclic imine tautomerizes to form the stable, aromatic diaminopyrido[2,3-b]pyrazine ring system.
Protocol: Synthesis of a Substituted Pyrido[2,3-b]pyrazine Derivative
This protocol is adapted from the general principles of pyrido[2,3-b]pyrazine synthesis.[10][11]
Materials:
-
This compound (1.0 eq)
-
1,2-Phenyldiamine derivative (1.1 eq)
-
Ethanol or N,N-Dimethylformamide (DMF) as solvent
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as base (2.0 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification supplies (Ethyl acetate, brine, silica gel)
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (20 mL per mmol of substrate) in a round-bottom flask, add the 1,2-phenyldiamine derivative (1.1 eq) and triethylamine (2.0 eq).
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, allow the mixture to cool to room temperature. A solid precipitate may form.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and then water to remove excess base and salts.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Work-up and Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyrido[2,3-b]pyrazine product.
Scientist's Note: The choice of base and solvent can be critical. For less reactive diamines, a higher boiling point solvent like DMF and a stronger base like K₂CO₃ may be required. The reaction yields for such multicomponent syntheses are often high.[10]
| Product Scaffold | Starting Materials | Typical Yield (%) | Reference |
| Pyrido[2,3-b]pyrazine | 5-Bromo-2,3-diaminopyridine, Aldehyde, Malononitrile | 82-89% | [10] |
| Fused Pyrimidines | 5-Bromo-6-chloronicotinoyl chloride, Amino-pyrimidine | Not specified | [12] |
Part 3: Application in Suzuki Cross-Coupling Reactions
The C5-bromo position is an excellent handle for Suzuki-Miyaura cross-coupling, a robust method for forming C-C bonds.[5][6][13] This reaction is typically performed after initial functionalization at the C6-chloro position, demonstrating the reagent's utility in sequential derivatization.
Causality and Mechanism
The Suzuki coupling follows a well-established catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound (boronic acid or ester), which then transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.
Protocol: General Procedure for Suzuki Coupling
This protocol is based on established methods for Suzuki coupling of bromo-pyridines.[6][14]
Materials:
-
5-Bromo-substituted picolinonitrile derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base, e.g., Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Schlenk flask or sealed vial for inert atmosphere reaction
Step-by-Step Procedure:
-
In a Schlenk flask, combine the 5-bromo picolinonitrile derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Scientist's Note: The efficiency of Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. For challenging couplings, using more advanced phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can significantly improve yields. Degassing the solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering chemists a reliable and predictable platform for the construction of complex nitrogen-containing heterocycles. Its well-defined orthogonal reactivity allows for the selective and sequential functionalization at its C6-chloro and C5-bromo positions through SNAr and cross-coupling reactions, respectively. The further participation of the nitrile group in cyclization reactions expands its utility, enabling rapid access to valuable fused heterocyclic cores like pyrido[2,3-b]pyrazines. These attributes firmly establish this compound as a key intermediate for researchers in drug discovery and materials science.
References
- 1. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1256823-65-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-6-chloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of a Privileged Heterocycle
5-Bromo-6-chloropicolinonitrile is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms at positions susceptible to nucleophilic attack and an activating electron-withdrawing nitrile group, offers a rich platform for the strategic and selective introduction of diverse molecular fragments. This guide provides a comprehensive overview of the principles and detailed protocols for achieving selective nucleophilic substitution on this valuable substrate. We will delve into the mechanistic rationale behind reaction conditions, offering field-proven insights to enable researchers to harness the full synthetic potential of this scaffold. The ability to selectively functionalize either the C5-bromo or C6-chloro position opens avenues for the synthesis of novel compounds with tailored biological activities and material properties.
Understanding the Reactivity Landscape: Regioselectivity in Nucleophilic Substitution
The key to successfully employing this compound lies in understanding and controlling the regioselectivity of nucleophilic substitution. Two primary classes of nucleophilic substitution are pertinent: traditional Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the cyano group at the C2 position. This activation is most pronounced at the positions ortho and para to the ring nitrogen (C2 and C6). The stability of the intermediate Meisenheimer complex, formed upon nucleophilic attack, is a key determinant of the reaction's feasibility and regioselectivity. For this compound, the C6 position is highly activated, making it a prime site for SNAr.
dot digraph "SNAr_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial"]; substrate [label="this compound"]; nucleophile [label="Nu⁻"]; intermediate [label="Meisenheimer Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="6-Nu-5-bromopicolinonitrile"]; leaving_group [label="Cl⁻"];
} Caption: Generalized SNAr mechanism at the C6 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, proceed through a different mechanism involving a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The regioselectivity in these reactions is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. Generally, the reactivity follows the order C-I > C-Br > C-Cl.[1] This inherent difference provides a powerful tool for selective functionalization of the C5-bromo position in this compound, leaving the C6-chloro group intact for subsequent transformations.
dot digraph "Suzuki_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Catalytic cycle for Suzuki-Miyaura coupling at the C5-Br position.
Protocols for Selective Nucleophilic Substitution
The following protocols are designed to provide a starting point for the selective functionalization of this compound. Optimization of these conditions may be necessary for specific substrates and nucleophiles.
Protocol 1: Selective SNAr with Amines at the C6 Position
This protocol describes the selective substitution of the C6-chloro group with an amine nucleophile, yielding 6-amino-5-bromopicolinonitrile derivatives. The higher reactivity of the C6 position towards SNAr allows for this selective transformation.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.2 - 2.0 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture to act as a scavenger for the HCl generated.
-
Stir the reaction mixture at room temperature to 80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
-
Base: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction temperature is a critical parameter. While some reactive amines may proceed at room temperature, heating is often necessary to overcome the activation energy barrier for less nucleophilic amines. Careful temperature control can also help to minimize potential side reactions.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5 Position
This protocol outlines the selective palladium-catalyzed Suzuki-Miyaura coupling of an aryl or heteroaryl boronic acid at the C5-bromo position. The greater reactivity of the C-Br bond towards oxidative addition allows for this highly selective C-C bond formation.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Standard glassware for anhydrous and inert atmosphere reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand.
-
Add the anhydrous solvent system. The use of a biphasic system like dioxane/water is common.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency and scope of the Suzuki coupling. For heteroaryl halides, ligands such as SPhos or XPhos often provide superior results by promoting the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can influence the reaction rate and yield, with carbonates and phosphates being commonly employed.
-
Solvent: The solvent system must be able to dissolve the various components of the reaction and be stable at the required temperature. The inclusion of water in many Suzuki protocols is thought to facilitate the dissolution of the base and aid in the transmetalation process.
dot digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
} Caption: General experimental workflow for nucleophilic substitution.
Protocol 3: Selective Buchwald-Hartwig Amination at the C5 Position
This protocol details the selective palladium-catalyzed amination of the C5-bromo position, a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the selectivity is driven by the higher reactivity of the C-Br bond.[2]
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos, Josiphos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Standard glassware for anhydrous and inert atmosphere reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the amine nucleophile and this compound.
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to 80-120 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, and filter through a pad of celite to remove palladium residues.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands facilitate both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle. The optimal ligand often depends on the specific amine and aryl halide coupling partners.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex. Sodium tert-butoxide is a commonly used and effective base for these transformations.
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and to avoid side reactions. Toluene and dioxane are frequently employed due to their inertness and ability to dissolve the reactants at elevated temperatures.
Data Summary: A Comparative Overview of Reaction Conditions
| Reaction Type | Position of Substitution | Typical Nucleophile | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| SNAr | C6-Cl | Amines, Alkoxides, Thiolates | - | DIPEA, K₂CO₃ | DMF, DMSO | 25 - 100 |
| Suzuki-Miyaura | C5-Br | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110 |
| Buchwald-Hartwig | C5-Br | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 120 |
Troubleshooting and Optimization
-
Low Yields in SNAr: If low yields are observed, ensure all reagents and solvents are strictly anhydrous. Consider increasing the reaction temperature or using a more polar solvent like DMSO. The choice and stoichiometry of the base can also be critical.
-
Lack of Selectivity in Palladium-Catalyzed Reactions: If a mixture of products from reaction at both C5 and C6 is observed, lowering the reaction temperature can often improve selectivity for the more reactive C-Br bond. Screening different palladium catalysts and ligands may also be necessary to find a system that discriminates more effectively between the two halogen atoms.
-
Decomposition of Starting Material: this compound can be sensitive to prolonged heating in the presence of strong bases. Monitor the reaction closely and avoid unnecessarily long reaction times.
Conclusion
This compound is a powerful synthetic intermediate that allows for the selective and sequential introduction of various functional groups. By understanding the underlying principles of SNAr and palladium-catalyzed cross-coupling reactions, researchers can strategically design synthetic routes to novel and complex molecules. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in drug discovery and materials science. Careful control of reaction parameters, including solvent, temperature, catalyst, ligand, and base, is paramount to achieving high yields and the desired regioselectivity.
References
Application Note: Strategic Synthesis of Substituted Picolinonitriles Utilizing 5-Bromo-6-chloropicolinonitrile as a Versatile Scaffold
Abstract
Substituted picolinonitriles are prevalent structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of diverse picolinonitrile derivatives using the bifunctional building block, 5-Bromo-6-chloropicolinonitrile. We detail field-proven protocols for selective and sequential functionalization, leveraging the differential reactivity of the C-Br and C-Cl bonds. Methodologies covered include regioselective palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—as well as metal-free nucleophilic aromatic substitution (SₙAr). This guide emphasizes the causality behind experimental choices to empower users to not only replicate but also adapt these protocols for the synthesis of novel molecular entities.
Introduction: The Strategic Advantage of this compound
The pyridine ring is a cornerstone of modern drug discovery. The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound is an exceptionally valuable starting material due to its two distinct halogen atoms positioned at key vectors around the pyridine core.
The differential reactivity of the carbon-halogen bonds is the lynchpin of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[2][3] This reactivity gap enables a highly regioselective, two-step functionalization strategy:
-
Primary Functionalization: A selective reaction at the more labile C5-Br position.
-
Secondary Functionalization: A subsequent reaction at the more robust C6-Cl position on the now-modified scaffold.
This stepwise approach provides a reliable and modular route to complex, di-substituted picolinonitriles, avoiding the challenges of poor regioselectivity often encountered with di-halogenated precursors possessing identical halogens.
Workflow for Sequential Diversification
The following diagram illustrates the overarching strategy for creating diverse picolinonitriles from the common starting material.
Caption: General workflow for sequential functionalization.
Protocol I: Selective C5-Arylation via Suzuki-Miyaura Coupling
Scientific Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds.[3][4] The catalytic cycle involves the oxidative addition of palladium to the aryl halide, transmetalation with a boronic acid derivative, and reductive elimination to form the product.[4] The reaction's success hinges on the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5] Given the higher reactivity of the C-Br bond, this coupling proceeds with high selectivity at the C5 position.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst. For standard couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) is effective. For more challenging substrates, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv) can be used.
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the starting halide). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Summary: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88-96 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
Protocol II: Selective C5-Alkynylation via Sonogashira Coupling
Scientific Principle: The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] The reaction uniquely employs a dual catalytic system: a palladium complex activates the aryl halide, while a copper(I) salt co-catalyst activates the alkyne, forming a copper(I) acetylide intermediate that participates in the transmetalation step.[10] An amine base is used both to deprotonate the alkyne and to act as a solvent.
Detailed Experimental Protocol:
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed tetrahydrofuran (THF) (0.2 M) followed by triethylamine (Et₃N, 3.0 equiv).
-
Scientist's Insight: Triethylamine is a crucial component, serving as both the base to generate the acetylide and as a solvent. Ensure it is freshly distilled and anhydrous to prevent quenching of the catalyst and reagents.
-
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol III: C6-Amination via Buchwald-Hartwig Amination
Scientific Principle: Following successful C5-functionalization, the remaining C6-Cl bond can be converted to a C-N bond using the Buchwald-Hartwig amination.[11][12] This reaction is a cornerstone of modern synthetic chemistry for forming aryl amines.[13] The coupling of less reactive aryl chlorides requires a carefully selected catalyst system, typically a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand.[14][15] These advanced ligands accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.[16]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Glovebox Preparation: Due to the air-sensitive nature of the ligands and bases, this protocol is best performed in a glovebox.
-
Reagent Loading: In a vial, combine the 5-substituted-6-chloropicolinonitrile (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable ligand such as XPhos or RuPhos (0.04 equiv).
-
Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv). Then add the primary or secondary amine (1.2 equiv).
-
Scientist's Insight: The choice of base is critical. Sterically hindered alkoxides like NaOt-Bu are highly effective but moisture-sensitive. For substrates with base-labile functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, often requiring higher temperatures.[14]
-
-
Solvent and Reaction: Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M). Seal the vial and remove it from the glovebox. Heat the reaction to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Aminations
| Starting Material (R at C5) | Amine Partner | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenyl | Morpholine | XPhos | NaOt-Bu | Toluene | 110 | 80-90 |
| Phenyl | Aniline | RuPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
| Ethynylphenyl | Benzylamine | XPhos | NaOt-Bu | Toluene | 100 | 75-88 |
| Ethynylphenyl | Diethylamine | RuPhos | Cs₂CO₃ | Dioxane | 110 | 65-80 |
Protocol IV: C6-Functionalization via SₙAr
Scientific Principle: An alternative, metal-free approach for C6 functionalization is the Nucleophilic Aromatic Substitution (SₙAr) reaction.[17] The powerful electron-withdrawing effects of the nitrile group and the ring nitrogen make the C6 position (ortho to the nitrile) highly electrophilic and susceptible to attack by strong nucleophiles.[18][19] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[18]
Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
Caption: SₙAr mechanism via a Meisenheimer complex intermediate.
Detailed Experimental Protocol (for O- and S-Nucleophiles):
-
Nucleophile Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol or thiol (1.5 equiv) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2 M).
-
Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes at 0 °C to allow for complete formation of the alkoxide or thiolate.
-
Scientist's Insight: For less acidic nucleophiles, complete deprotonation is key to achieving good reactivity. For phenols or more acidic thiols, a weaker base like potassium carbonate in DMF at elevated temperature can also be effective.
-
-
Substrate Addition: Add a solution of the 5-substituted-6-chloropicolinonitrile (1.0 equiv) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (typically 60-100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound serves as a powerful and versatile platform for the synthesis of highly decorated picolinonitriles. By understanding and applying the principles of differential halogen reactivity, researchers can strategically and sequentially install a wide variety of functional groups at the C5 and C6 positions. The palladium-catalyzed and SₙAr protocols detailed in this guide provide reliable, adaptable, and high-yielding pathways to novel chemical matter, accelerating discovery programs in medicinal chemistry and materials science.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 5-Bromo-6-chloropicolinonitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] This approach hinges on a foundational principle: identifying low molecular weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high ligand efficiency to a biological target.[1][3] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[2] Within the vast chemical space of possible fragments, halogenated heterocycles, such as 5-Bromo-6-chloropicolinonitrile, represent a particularly strategic class of molecules. Their utility is rooted in the unique ability of halogens to form specific, directional interactions known as halogen bonds.[4][5]
This compound is a bifunctional fragment, presenting both a bromine and a chlorine atom on a pyridine scaffold. This dual halogenation offers medicinal chemists a versatile tool to probe the binding pockets of target proteins. The bromine atom, in particular, is an excellent halogen bond donor, capable of interacting with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains.[5] The chlorine atom, while a weaker halogen bond donor, still contributes to the electronic properties of the molecule and can engage in favorable interactions. The pyridine ring itself provides a rigid core and potential hydrogen bonding interactions, while the nitrile group can act as a hydrogen bond acceptor. This constellation of features makes this compound an attractive starting point for FBDD campaigns aimed at a wide range of protein targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in an FBDD workflow. We will delve into the theoretical underpinnings of its application, followed by detailed, field-proven protocols for primary screening and hit validation using state-of-the-art biophysical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClN₂ | [6][7] |
| Molecular Weight | 217.45 g/mol | [6][7] |
| CAS Number | 1256823-65-0 | [7][8] |
| Appearance | White to light yellow powder/crystal | |
| Purity | Typically >95% | [7] |
| Storage | 2-8 °C | [7] |
| SMILES | ClC1=C(Br)C=CC(=N1)C#N | [7] |
| InChI | InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | [6] |
The Role of Halogen Bonding in Fragment Binding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner.[5] This occurs due to an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as the σ-hole, opposite to the covalent bond.[4][5] The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).
The bromine atom in this compound is a potent halogen bond donor, making it particularly effective at interacting with backbone carbonyls, a common interaction motif in protein-ligand complexes.[5] Identifying fragments that form such interactions early in the discovery process can provide a strong foundation for subsequent lead optimization.[4][9] Halogen-enriched fragment libraries are increasingly being utilized to systematically probe for these "hot spots" in protein binding sites.[10][11][12]
Experimental Workflow for Fragment Screening
A robust FBDD campaign employs a cascade of biophysical techniques to identify and validate true fragment hits, minimizing the occurrence of false positives.[1][13] The following workflow is a proven strategy for leveraging this compound in your research.
Caption: A typical fragment-based drug discovery workflow.
Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its speed and low protein consumption.[14][15][16] It measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein.
Objective: To identify initial hits from a fragment library, including this compound, that bind to the target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein of high purity (>95%)
-
This compound and other fragment library compounds dissolved in 100% DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference surface should be prepared using the same procedure but without protein injection.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Dilute the fragment stock solution into running buffer to the desired screening concentration (e.g., 100-200 µM), ensuring the final DMSO concentration is matched in the running buffer (typically 1-2%).[17]
-
Inject the fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH or 10 mM glycine-HCl, pH 2.5), which should be optimized for the specific target protein.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Analyze the sensorgrams for binding responses. A positive "hit" is typically defined as a response significantly above the background noise.
-
Calculate the binding efficiency (BE) for each hit by dividing the response at equilibrium (Req) by the molecular weight of the fragment. This helps to prioritize more efficient binders.[18]
-
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits, as it can provide information on binding affinity, binding site, and stoichiometry with high confidence.[19][20][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for detecting the weak interactions typical of fragments.[19][22]
Objective: To confirm the binding of this compound to the target protein and rule out false positives from the primary screen.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein
-
This compound (as a solid)
-
NMR buffer (e.g., 25 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM in NMR buffer).
-
Prepare a stock solution of this compound (e.g., 10 mM in d6-DMSO).
-
Prepare the final NMR sample containing the target protein and the fragment at a molar ratio of approximately 1:100 (e.g., 10 µM protein and 1 mM fragment). A control sample containing only the fragment should also be prepared.
-
-
STD-NMR Experiment:
-
Acquire a standard 1D proton NMR spectrum of the sample to identify the fragment's resonances.
-
Set up the STD experiment with on-resonance saturation of the protein signals (e.g., at -1 ppm) and off-resonance saturation as a reference (e.g., at 40 ppm).
-
The saturation time should be optimized (typically 1-2 seconds) to maximize the STD effect.
-
Acquire the STD spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of STD signals confirms that this compound is a true binder. The relative intensities of the signals can provide information about which parts of the fragment are most closely interacting with the protein.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[23][24] This structural information is invaluable for the subsequent process of structure-based drug design.[25][26]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol)
-
Soaking solution (cryoprotectant solution containing 1-10 mM this compound)
Methodology:
-
Crystal Soaking:
-
Grow crystals of the target protein under previously optimized conditions.
-
Transfer a crystal to a drop of soaking solution. The soaking time can vary from minutes to hours and should be optimized.
-
Briefly pass the crystal through the cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection and Processing:
-
Collect X-ray diffraction data from the flash-cooled crystal at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS or MOSFLM) to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Calculate an initial electron density map.
-
Carefully inspect the electron density map for positive difference density corresponding to the bound fragment. The bromine atom of this compound should be clearly visible due to its high electron density.
-
Build the fragment into the density and perform iterative rounds of model building and refinement until the structure converges to acceptable R-factors and geometry.
-
-
Binding Mode Analysis:
-
Analyze the final refined structure to understand the specific interactions between this compound and the protein, paying close attention to any halogen bonds formed by the bromine or chlorine atoms.
-
Caption: Halogen bond between bromine and a carbonyl oxygen.
Conclusion and Future Directions
This compound serves as an exemplary fragment for initiating an FBDD campaign. Its inherent chemical features, particularly the presence of a strong halogen bond donor, provide a rational basis for its inclusion in fragment libraries. The successful identification and validation of this fragment binding to a target protein, as outlined in the protocols above, provides a robust starting point for medicinal chemistry efforts. The detailed structural information obtained from X-ray crystallography can guide the evolution of this initial hit into a potent and selective lead compound through techniques such as fragment growing, linking, or merging.[3] The strategic application of halogenated fragments like this compound continues to be a fruitful avenue in the ongoing quest for novel therapeutics.[10][12]
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rise of fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. This compound | 1256823-65-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-6-chloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropicolinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core is a common motif in pharmacologically active compounds, and the presence of a nitrile group, along with two distinct halogen atoms (bromine and chlorine) at strategic positions, offers a rich platform for selective chemical modifications. The electron-withdrawing nature of the nitrile substituent activates the pyridine ring, influencing the regioselectivity of various transformations. This guide provides a detailed exploration of the functionalization strategies for the pyridine ring of this compound, complete with mechanistic insights and detailed experimental protocols.
Chemical Reactivity and Regioselectivity
The functionalization of this compound is primarily governed by the differential reactivity of the C-Br and C-Cl bonds, as well as the electronic landscape of the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This principle is the cornerstone for achieving selective modifications at either the C5 (bromo) or C6 (chloro) position.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Cl bond at the 6-position. This allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C5 position, leaving the C6-chloro substituent intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitrile group at the 2-position. This electronic arrangement makes the positions ortho and para to the nitrogen atom (C2 and C4/C6) susceptible to nucleophilic attack. Consequently, the chlorine atom at the C6 position is activated towards SNAr, allowing for the introduction of various nucleophiles.[2]
-
Metal-Halogen Exchange: This powerful technique allows for the generation of a nucleophilic carbon center on the pyridine ring. The choice of organolithium reagent and reaction conditions can influence the selectivity of the exchange between the bromine and chlorine atoms. Generally, lithium-bromine exchange is faster than lithium-chlorine exchange.[3]
Strategic Functionalization Pathways
The differential reactivity of the halogen substituents enables a series of selective functionalization pathways, which can be strategically employed to build molecular complexity.
Caption: Strategic functionalization pathways for this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The higher reactivity of the C-Br bond allows for selective cross-coupling reactions at the C5 position.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[4]
Protocol: Synthesis of 5-Aryl-6-chloropicolinonitrile
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 5-aryl-6-chloropicolinonitrile.
| Entry | Arylboronic acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-6-chloropicolinonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-5-(4-methoxyphenyl)picolinonitrile | 80-90 |
| 3 | 3-Pyridylboronic acid | 6-Chloro-5-(pyridin-3-yl)picolinonitrile | 75-85 |
Table 1: Representative yields for Suzuki-Miyaura coupling reactions.
B. Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5]
Protocol: Synthesis of 5-Alkynyl-6-chloropicolinonitrile
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF and triethylamine (e.g., 2:1, 6 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) dropwise and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 5-alkynyl-6-chloropicolinonitrile.
Caption: Experimental workflow for Sonogashira coupling.
C. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.[6]
Protocol: Synthesis of 5-Amino-6-chloropicolinonitrile Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.08 mmol).
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The chlorine atom at the C6 position is activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine nitrogen and the nitrile group.[2]
Protocol: Synthesis of 6-Amino-5-bromopicolinonitrile
This protocol details the synthesis of 6-amino-5-bromopicolinonitrile via SNAr with ammonia.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) in a solution of ammonia in methanol (e.g., 5 mL of 7N solution).
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-amino-5-bromopicolinonitrile.
| Nucleophile | Product | Conditions | Yield (%) |
| Ammonia | 6-Amino-5-bromopicolinonitrile | 7N NH₃ in MeOH, 100°C | 70-85 |
| Morpholine | 5-Bromo-6-(morpholino)picolinonitrile | K₂CO₃, DMF, 80°C | 80-90 |
| Sodium Methoxide | 5-Bromo-6-methoxypicolinonitrile | MeOH, reflux | 85-95 |
Table 2: Representative examples of SNAr reactions on this compound.
III. Metal-Halogen Exchange for C5-Functionalization
Metal-halogen exchange, particularly lithium-halogen exchange, provides an alternative route to functionalize the C5 position by creating a nucleophilic center.[7]
Protocol: Synthesis of 5-Substituted-6-chloropicolinonitrile via Lithium-Bromine Exchange
This protocol describes the generation of a lithiated intermediate followed by quenching with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Caption: Experimental workflow for lithium-halogen exchange and electrophilic trapping.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The distinct reactivity of the two halogen atoms allows for a high degree of control over the regioselectivity of the functionalization. By strategically employing palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, researchers can efficiently introduce diverse substituents onto the pyridine ring, enabling the exploration of new chemical space in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful and selective modification of this important heterocyclic scaffold.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 5-Bromo-6-chloropicolinonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 5-Bromo-6-chloropicolinonitrile. This electron-deficient heteroaromatic substrate presents unique challenges, including competitive reactivity of two distinct halogen atoms, susceptibility to side reactions, and difficulties in achieving high yields. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to solve challenges in your own experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction has stalled. I have low conversion of my starting material and a low yield of the desired product. What are the first steps in troubleshooting?
A1: Low or no conversion is a common starting problem. The issue typically lies with the activation of the catalytic cycle, specifically the oxidative addition step, which can be sluggish for electron-deficient substrates.
Initial Diagnostic Checks:
-
Reagent Integrity: Confirm the quality and purity of your boronic acid/ester, base, and solvent. Boronic acids can degrade over time; consider using a fresh bottle or a more stable boronate ester (e.g., MIDA or pinacol esters)[1][2].
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction setup was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 15-20 minutes) and maintained under an inert atmosphere[3]. Oxygen in the system can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of the boronic acid[3].
-
Catalyst Activity: Your palladium precatalyst or ligand may have degraded. Use a freshly opened catalyst or a robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).
If these checks do not reveal an obvious issue, the problem is likely with the reaction conditions themselves. The C-Br bond on the electron-deficient picolinonitrile ring is less reactive than a typical aryl bromide, requiring a highly active catalyst system.
Corrective Actions:
-
Switch to a Stronger Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient heteroaryl halides, more electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition step[4]. Consider switching to a catalyst system known for high activity, such as Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos, or use an integrated palladacycle precatalyst like XPhos Pd G3[5][6].
-
Increase Temperature: If you are running the reaction at a low temperature (e.g., <80 °C), a moderate increase can often overcome the activation energy barrier. Monitor for potential decomposition of starting materials or products at higher temperatures.
Q2: I'm observing a significant amount of a dehalogenated byproduct (6-chloropicolinonitrile) instead of my coupled product. How can I suppress this side reaction?
A2: Dehalogenation is a frequent side reaction with heteroaryl halides, where the halogen is replaced by a hydrogen atom[7]. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate[3].
Primary Causes and Solutions:
-
Source of Hydride: The Pd-H species can be generated from several sources.
-
Bases: Amine bases or bases containing trace formates can be hydride sources.
-
Solvents: Alcohols (like isopropanol) or even technical-grade THF can contain impurities that generate hydrides.
-
Water: While often beneficial, water can react with the palladium complex to form Pd-H species[7].
-
-
Mitigation Strategies:
-
Optimize the Base: This is the most critical parameter. Avoid amine bases. Switch to inorganic bases that are less likely to generate hydrides. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective but generally minimizes dehalogenation[7]. Carbonates like K₂CO₃ or Cs₂CO₃ are also good alternatives.
-
Change the Ligand: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. Ligands like SPhos and XPhos are highly effective in this regard[7].
-
Protect N-H Groups: If your coupling partner contains an acidic N-H proton (e.g., indole, pyrrole), deprotonation by the base can increase the electron density of that ring and promote dehalogenation. Protecting the N-H group can suppress this side reaction[8]. For this compound, this is not a direct issue, but is critical when choosing the boronic acid partner.
-
Q3: My boronic acid is being consumed, but I'm not getting the desired product. I see a significant amount of the corresponding arene/heteroarene from my boronic acid. What is happening?
A3: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond[1]. It is essentially the hydrolysis of your nucleophile, rendering it inactive for the Suzuki coupling.
Key Factors and Solutions:
-
Substrate Instability: Electron-deficient heteroaryl boronic acids and some vinyl boronic acids are particularly prone to protodeboronation, especially at elevated temperatures and in the presence of aqueous base[1][9].
-
Reaction Conditions:
-
Use a Milder Base: Strong aqueous bases can accelerate protodeboronation. Consider switching to a milder base like potassium fluoride (KF) or using anhydrous conditions with a base like K₃PO₄[10].
-
Lower the Temperature: If possible, reducing the reaction temperature can slow the rate of protodeboronation relative to the productive coupling.
-
Employ a Boronic Ester: Boronate esters, particularly MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, are significantly more stable towards protodeboronation[1][2]. MIDA boronates, for instance, participate in a "slow release" of the active boronic acid, keeping its concentration low and minimizing the side reaction[2].
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?
A1: Given that this compound is an electron-deficient N-heterocycle, the rate-limiting step is often the oxidative addition of the Pd(0) catalyst to the C-Br bond. To accelerate this step, bulky and electron-rich monodentate phosphine ligands are highly recommended[4].
| Catalyst/Ligand System | Key Characteristics | Rationale for Use |
| Pd₂(dba)₃ + XPhos/SPhos | Highly active, versatile system. Requires careful handling under inert conditions. | The electron-rich biarylphosphine ligand accelerates oxidative addition and promotes fast reductive elimination, minimizing side reactions[5][7]. |
| XPhos Pd G3/G4 | Air- and moisture-stable precatalyst. Thermally stable and highly active. | Excellent for high-throughput screening and process development. The integrated precatalyst simplifies reaction setup and provides more reproducible results[6]. |
| Pd(OAc)₂ + P(t-Bu)₃ | A classic, highly active system. P(t-Bu)₃ is pyrophoric and must be handled with care. | The trialkylphosphine is extremely electron-donating, making it effective for challenging oxidative additions[10]. |
Recommendation: For initial trials and robust performance, an integrated precatalyst like XPhos Pd G3 is an excellent choice. It combines high activity with ease of use.
Q2: How do I choose the correct base? What are the pros and cons of common choices?
A2: The base plays multiple crucial roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic boronate species, facilitates the regeneration of the catalyst, and can influence the rate of reductive elimination[11][12]. The choice of base is critical for success.
| Base | Strength | Common Usage | Pros | Cons / Potential Issues |
| K₃PO₄ | Moderate | Aqueous or anhydrous | Excellent for suppressing dehalogenation[7]; good for base-sensitive functional groups. | Can be slow to dissolve; sometimes requires a small amount of water to function effectively. |
| K₂CO₃ / Cs₂CO₃ | Moderate | Aqueous systems | Inexpensive and effective. Cesium carbonate is more soluble and often gives higher yields. | Can be too weak for some challenging couplings. May promote side reactions if reaction is sluggish. |
| NaOH / KOH | Strong | Aqueous systems | Highly reactive, can drive slow reactions to completion. | Can promote protodeboronation of sensitive boronic acids[1]; may hydrolyze ester or nitrile groups. |
| KF | Weak | Anhydrous or aqueous | Very mild, ideal for substrates with base-labile functional groups[10]. | Often requires higher temperatures or longer reaction times. |
Recommendation: Start with K₃PO₄ in a dioxane/water solvent system. It provides a good balance of reactivity while minimizing common side reactions like dehalogenation.
Q3: Which solvent system is best for this reaction?
A3: The solvent must solubilize the organic substrate, the inorganic base, and the catalyst complex. Biphasic systems are common. The choice of solvent can also influence reaction selectivity and rate[13].
| Solvent System | Polarity | Typical Ratio | Pros | Cons |
| 1,4-Dioxane / Water | Polar Aprotic / Polar Protic | ~4:1 to 10:1 | Excellent general-purpose system. Good balance of solubility for both organic and inorganic reagents[6]. | Dioxane can form peroxides and has a high freezing point. |
| Toluene / Water | Nonpolar / Polar Protic | ~4:1 to 10:1 | Good for high-temperature reactions. | May have poor solubility for the inorganic base, slowing the reaction. |
| THF / Water | Polar Aprotic / Polar Protic | ~4:1 to 10:1 | Lower boiling point, useful for reactions that need to be run at moderate temperatures (~66 °C)[6]. | Can be a source of hydrides if not high purity, leading to dehalogenation[3]. |
| DMF or NMP | Polar Aprotic | Monophasic | High boiling points and excellent solvating power. | Can be difficult to remove post-reaction. Some polar aprotic solvents can alter reaction selectivity[13]. |
Recommendation: A mixture of 1,4-Dioxane and Water (e.g., 5:1) is a robust starting point. It provides good solubility and is compatible with the most effective catalyst and base combinations[14].
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving yield issues.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Key Experimental Protocols
Protocol 1: Baseline Conditions
This protocol uses a common but potentially less effective set of conditions that may result in moderate yield or side product formation.
-
To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of 0.1 M.
-
Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
Protocol 2: Optimized Conditions for High Yield
This protocol incorporates best practices for this challenging substrate, aiming to maximize yield and minimize side reactions.
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the corresponding arylboronic acid pinacol ester (1.1 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv)[7].
-
Add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Add a 5:1 mixture of anhydrous 1,4-dioxane and deionized water. The solvent mixture should have been previously degassed by sparging with argon for 30 minutes. The final substrate concentration should be 0.1 M.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
troubleshooting low conversion in Buchwald-Hartwig amination
Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to troubleshoot and optimize your C-N cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high conversion and yield. We will move beyond simple checklists to explore the chemical reasoning behind common failures and their solutions.
Initial Triage: Diagnosing the Stalled Reaction
When a Buchwald-Hartwig amination yields poor results, a systematic approach is essential. Before diving into a full re-optimization, assess the reaction outcome against this initial diagnostic workflow.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Frequently Asked Questions (FAQs)
This section addresses specific, common problems in a question-and-answer format, organized by reaction component and issue.
Section 1: The Catalytic System (Palladium & Ligand)
Q1: My reaction shows no conversion, and I'm using a Pd(II) source like Pd(OAc)₂. What's wrong?
A1: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[1] Pd(II) sources require an in-situ reduction step to form the active catalyst.[2] This reduction, often facilitated by the amine or phosphine ligand, can be unreliable and is a frequent point of failure.
-
Expert Insight: For greater reliability and reproducibility, especially during troubleshooting, switch to a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, a commercially available precatalyst.[1][3] Precatalysts are air-stable Pd(II) complexes that efficiently generate the active LPd(0) species under basic reaction conditions, bypassing the problematic initial reduction step.[1]
Q2: I'm seeing significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?
A2: Hydrodehalogenation, where the C-X bond is replaced by a C-H bond, often arises from a competing β-hydride elimination pathway.[4][5] This is particularly common with primary amines. The choice of phosphine ligand is critical to favor the desired reductive elimination over this side reaction.
-
Causality: The ligand's steric and electronic properties directly influence the stability of reaction intermediates and the relative rates of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands generally promote faster reductive elimination, outcompeting the undesired pathway.[6]
-
Actionable Advice: Screen a panel of sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos-type).[4][7] These have been specifically designed to accelerate the C-N bond-forming step.
Q3: My reaction starts but then stalls. Could my catalyst be dying?
A3: Yes, catalyst deactivation is a common cause for incomplete conversion.[8] Deactivation can occur through several pathways:
-
Product Inhibition: The arylamine product can sometimes coordinate too strongly to the palladium center, inhibiting turnover.[8][9]
-
Irreversible Decomposition: At high temperatures, ligands can degrade, or the palladium can undergo C-H insertion into the ligand backbone, forming inactive palladacycles.[8][9]
-
Palladium Black Formation: The active catalytic species can aggregate to form catalytically inactive palladium black (elemental palladium).[10]
-
Poisoning: Certain functional groups (e.g., unprotected thiols, some N-heterocycles, azo groups) can act as poisons by irreversibly binding to the palladium center.[2][11]
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures accelerate decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.
-
Change the Ligand: Some ligands form more robust catalysts than others. Screening different ligand classes is advisable.
-
Purify Reagents: Ensure starting materials are free from impurities that could act as catalyst poisons.
-
Use a Precatalyst: Well-defined precatalysts can sometimes offer greater stability and resistance to decomposition pathways compared to catalysts generated in situ.[1]
-
Section 2: The Role of Base and Solvent
Q4: What is the most common and overlooked reason for reaction failure?
A4: Poor solubility of the reaction components, especially the inorganic base, is one of the most frequent and underestimated causes of low yield.[1][11] The deprotonation of the amine-palladium complex is a critical step in the catalytic cycle and often occurs at the solid-liquid interface. If the base is poorly suspended or clumps together, this step is severely hindered.[1]
-
Visual Check: Inspect your reaction mixture. If you see large clumps of the base at the bottom of the flask, you have a solubility/stirring problem.
-
Solutions:
-
Change the Solvent: Switch to a solvent system with better solubilizing power for your substrates and base. Aromatic solvents like toluene are common, while ethereal solvents like dioxane or 2-MeTHF can also be effective.[11] Avoid solvents known to inhibit the reaction, such as acetonitrile or chloroform.[1]
-
Improve Agitation: Ensure vigorous stirring, especially on a larger scale, to maintain a fine suspension of the base.[1]
-
Consider a Soluble Base: While less common, soluble organic bases like DBU have been used, sometimes in combination with inorganic salts.[1][12]
-
Q5: My substrate has a base-sensitive functional group (e.g., an ester). Which base should I use?
A5: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective but can readily cleave esters or cause other unwanted side reactions.[2][11] For sensitive substrates, weaker inorganic bases are the preferred choice.
-
Expert Recommendation: A screen of weaker bases is the best approach. Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][11] These bases are often strong enough to facilitate the reaction without degrading sensitive functional groups.
Table 1: Guide to Common Bases in Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Use & Comments |
| NaOtBu | Strong Alkoxide | 19 | Highly effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1][11] |
| LHMDS | Strong Amide | 26 | Useful for protic functional groups and low-temperature aminations. Air-sensitive solid.[2] |
| K₃PO₄ | Weak Inorganic | 12.3 | Excellent functional group tolerance. Often used for amidation and with sensitive substrates.[2][11] |
| Cs₂CO₃ | Weak Inorganic | 10 | Good functional group tolerance and often has better solubility than other carbonates.[1][2] |
Section 3: Substrate and Reactivity Issues
Q6: My aryl chloride substrate is unreactive. What are the key factors for activating it?
A6: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step the most challenging.[1][3] Success with aryl chlorides almost always requires a specialized catalyst system.
-
Causality: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[13] To overcome this high activation barrier, a highly electron-rich and sterically hindered phosphine ligand is required. The electron density on the ligand makes the palladium center more nucleophilic and thus more reactive towards the aryl chloride, while the steric bulk promotes the subsequent reductive elimination step.[6]
-
Recommended Catalyst Systems: Use ligands specifically developed for aryl chloride activation. These include the Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or certain ferrocenyl phosphines.[4][13] Using a precatalyst containing one of these ligands is highly recommended for optimal results.
Q7: I am trying to couple ammonia, but I am getting no product or a mixture of mono- and di-arylated products. What should I do?
A7: The direct coupling of ammonia is one of the most difficult transformations in Buchwald-Hartwig chemistry.[4] Ammonia binds tightly to palladium complexes, which can inhibit catalysis. Furthermore, the primary aniline product is often more reactive than ammonia itself, leading to undesired diarylation.[14]
-
Solution: Use an "ammonia equivalent." Reagents like benzophenone imine or a silylamide can be coupled efficiently, and the resulting product is then hydrolyzed in a separate step to furnish the desired primary aniline.[4][14] More recently, specialized catalyst systems using Josiphos-type ligands have been developed for the direct coupling of ammonia gas.[4]
The Buchwald-Hartwig Catalytic Cycle: Key Steps & Failure Points
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents potential challenges that can lead to low conversion.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination, highlighting key failure points.
Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol% relative to Pd), and the solid base (e.g., NaOtBu, 1.4 equiv.).[11][15]
-
Inert Atmosphere: Cap the vial with a septum and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes. Standard Schlenk techniques are recommended for best results.[16]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv., if liquid) via syringe. Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.[11]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.[11][17]
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography.
Workflow for High-Throughput Experimentation (HTE) Screening
When facing a particularly challenging substrate pair, a high-throughput screen can rapidly identify promising conditions.[18]
-
Define Variables: Identify key variables to screen, such as Ligand, Base, Solvent, and Temperature.
-
Array Design: Design an array of experiments in a 96-well plate format. Each well will test a unique combination of the chosen variables.
-
Stock Solutions: Prepare stock solutions of the aryl halide, amine, and palladium precatalyst in a suitable solvent.
-
Solid Dispensing: Use a solid handling robot or manual scoops to dispense the different ligands and bases into the wells of the reaction plate.
-
Liquid Handling: Use automated liquid handlers or manual pipettes to add the stock solutions and different solvents to the wells.
-
Reaction: Seal the plate and place it on a heated shaker block to run all 96 reactions simultaneously under identical heating and mixing conditions.
-
Analysis: After the designated time, quench the reactions and analyze the outcomes using high-throughput methods like GC-MS or LC-MS to determine the yield in each well. This data will reveal the optimal conditions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Sonogashira Coupling of 5-Bromo-6-chloropicolinonitrile
Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction of 5-Bromo-6-chloropicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sometimes challenging reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this specific transformation and achieve optimal results in your synthesis.
Introduction: The Chemistry at Hand
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, we are dealing with a dihalogenated, electron-deficient pyridine ring. This substrate presents unique challenges and opportunities, primarily centered around chemoselectivity and the potential for various side reactions. Understanding the interplay of the different functional groups is key to a successful coupling.
The primary desired reaction is the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, which suggests that selective reaction at the bromine is highly feasible.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation. What are the first things I should check?
A1: A complete lack of reactivity in a Sonogashira coupling often points to fundamental issues with the reaction setup or reagents. Here’s a checklist to begin your troubleshooting:
-
Inert Atmosphere: The Sonogashira reaction, particularly the palladium(0) catalyst, is sensitive to oxygen. Ensure your reaction vessel and solvents were properly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for a sufficient amount of time.
-
Catalyst Activity: Both the palladium catalyst and the copper(I) co-catalyst can degrade over time. Use fresh, high-quality catalysts. For palladium, a pre-catalyst like PdCl₂(PPh₃)₂ is often more stable than Pd(PPh₃)₄.
-
Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst. Ensure your this compound and alkyne are pure, and use anhydrous solvents and a high-purity base.
Q2: My main byproduct is the homocoupled alkyne (Glaser coupling). How can I prevent this?
A2: Glaser-Hay homocoupling is the most common side reaction in Sonogashira couplings and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4] To minimize this:
-
Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is critical.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst/ligand system and potentially higher temperatures, but they eliminate the primary pathway for Glaser coupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, favoring the cross-coupling pathway.
Q3: Am I likely to see a reaction at the C-Cl bond instead of the C-Br bond?
A3: It is highly unlikely for the Sonogashira coupling to occur preferentially at the C-Cl bond. The oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond.[1][2][3] By carefully controlling the reaction conditions (e.g., temperature and reaction time), you can achieve high chemoselectivity for the C-Br bond.
Q4: Can the nitrile group on the picolinonitrile ring interfere with the reaction?
A4: Generally, the nitrile group is well-tolerated in Sonogashira reactions.[5][6] However, under certain conditions, it can potentially interact with the catalyst or undergo side reactions. The pyridine nitrogen, being a Lewis base, can also coordinate to the palladium catalyst, potentially affecting its activity. Using appropriate ligands on the palladium can often mitigate these effects.
Troubleshooting Guide: Common Byproducts and Solutions
This section delves into the common byproducts observed during the Sonogashira reaction of this compound and provides actionable solutions.
Byproduct 1: Alkyne Homocoupling (Glaser-Hay Dimer)
| Observation | Likely Cause(s) | Troubleshooting & Optimization |
| Significant peak corresponding to the alkyne dimer in your analytical data (e.g., LC-MS, GC-MS). | 1. Oxygen in the reaction: The copper-catalyzed homocoupling is highly sensitive to the presence of oxygen. 2. High Copper Catalyst Loading: Excessive CuI can accelerate the rate of homocoupling. 3. Slow Cross-Coupling: If the desired cross-coupling is sluggish, the homocoupling can become the dominant pathway. | Protocol 1: Minimizing Glaser-Hay Homocoupling 1. Rigorous Degassing: Employ three freeze-pump-thaw cycles for your solvent and reaction mixture before adding the catalyst. 2. Optimize Catalyst Loading: Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%). 3. Copper-Free Conditions: If the problem persists, switch to a copper-free protocol. This may involve using a more active palladium catalyst, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. 4. Slow Alkyne Addition: Use a syringe pump to add the alkyne to the reaction mixture over several hours. |
Byproduct 2: Starting Material Dimerization (Ullmann-type Coupling)
| Observation | Likely Cause(s) | Troubleshooting & Optimization |
| A product with a mass corresponding to two molecules of this compound coupled together. | 1. High Reaction Temperature: Elevated temperatures can promote the palladium- or copper-catalyzed homocoupling of the aryl halide. 2. Catalyst System: Certain catalyst systems may favor this side reaction. | Protocol 2: Preventing Starting Material Dimerization 1. Lower Reaction Temperature: Screen lower reaction temperatures to find the optimal balance between reactivity and selectivity. 2. Ligand Modification: The choice of ligand on the palladium catalyst can influence the propensity for this side reaction. Experiment with different phosphine ligands. |
Byproduct 3: Hydrodehalogenation (Loss of Halogen)
| Observation | Likely Cause(s) | Troubleshooting & Optimization |
| Presence of 6-chloropicolinonitrile or 5-bromopicolinonitrile in the crude reaction mixture. | 1. Source of Hydride: The amine base or solvent can sometimes act as a hydride source, leading to the reduction of the C-X bond. 2. Reaction Conditions: This side reaction can be more prevalent at higher temperatures and with certain catalyst systems. | Protocol 3: Mitigating Hydrodehalogenation 1. Choice of Base and Solvent: Consider using a non-amine base such as K₂CO₃ or Cs₂CO₃ with a non-protic solvent like THF or dioxane. 2. Temperature Control: Run the reaction at the lowest effective temperature. |
Byproduct 4: Products from Reaction with Solvent or Base
| Observation | Likely Cause(s) | Troubleshooting & Optimization |
| Unexpected products incorporating fragments of the solvent (e.g., DMF) or base (e.g., triethylamine). | 1. Reaction with Amine Base: At elevated temperatures, the amine base can sometimes act as a nucleophile. 2. Solvent Participation: Solvents like DMF can decompose at high temperatures and participate in side reactions. | Protocol 4: Avoiding Solvent and Base-Derived Byproducts 1. Use of Alternative Bases/Solvents: If these byproducts are observed, switch to a more robust solvent and base combination, such as using an inorganic base in a non-amine solvent. |
Visualizing Reaction Pathways
Caption: Potential reaction pathways in the Sonogashira coupling of this compound.
Experimental Protocols
Standard Protocol for Chemoselective Sonogashira Coupling
This protocol is a good starting point for the selective coupling at the C-Br bond of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Protocol
This protocol is recommended if Glaser homocoupling is a significant issue.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and a palladium catalyst suitable for copper-free conditions (e.g., Pd(OAc)₂ with a bulky phosphine ligand like XPhos, or a pre-formed catalyst like [Pd(XPhos)G3]).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, dioxane, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required (copper-free reactions may require higher temperatures). Monitor the reaction progress.
-
Workup and Purification: Follow the same procedure as the standard protocol.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-6-chloropicolinonitrile
Welcome to the technical support center dedicated to the nuanced challenge of performing palladium-catalyzed cross-coupling reactions on 5-bromo-6-chloropicolinonitrile. This guide is structured for practicing researchers, chemists, and drug development professionals who are looking to functionalize this valuable heterocyclic building block. Here, we move beyond generic protocols to address the specific hurdles—regioselectivity, catalyst deactivation, and competing side reactions—inherent to this dihalogenated system. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize rationally.
Part 1: Frequently Asked Questions & Core Concepts
This section addresses the fundamental questions that form the basis of reaction design for dihalogenated picolinonitriles.
Q1: I have two halogens on my starting material. Which one should I expect to react first in a standard palladium-catalyzed cross-coupling reaction?
A1: In the case of this compound, the reaction is expected to occur selectively at the C5-Br bond. This selectivity is governed by two primary factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the first and rate-determining step in the catalytic cycle.[1][2]
-
Electronic Effects: For dihalogenated 6-membered N-heteroarenes, halides positioned alpha (α) to the nitrogen (like the C6-Cl) are often more reactive due to the electron-withdrawing nature of the nitrogen, which polarizes the C-X bond.[3] However, the significant difference in BDE between bromine and chlorine usually overrides this positional electronic effect, favoring reactivity at the C-Br bond.[1][2]
Therefore, you can confidently design your initial experiments to target selective functionalization at the C5 position.
Q2: How do the nitrile group and the pyridine nitrogen influence the reaction?
A2: Both functional groups can act as coordinating ligands for the palladium center.[4] This coordination can sometimes be a double-edged sword. While the pyridine nitrogen's electronic pull can activate the ring for oxidative addition, both it and the nitrile can also bind to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[4] The choice of a suitable supporting ligand is paramount to prevent the substrate or product from displacing the ligand and deactivating the catalyst.[5]
Part 2: Troubleshooting Guide: From Failed Reactions to Optimized Yields
This guide is designed to address the most common issues encountered in the lab, providing a logical path to a solution.
Issue 1: Low to No Product Yield
Q: My reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A: When a reaction fails, a systematic check of the fundamentals is the most efficient way to identify the problem.[6]
Initial Troubleshooting Checklist
| Checkpoint | Action | Rationale |
| Inert Atmosphere | Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/argon cycles) and maintained under a positive pressure of an inert gas (Argon or Nitrogen). | Palladium(0) catalytic species are highly sensitive to oxygen, which can lead to catalyst decomposition.[6] |
| Reagent & Solvent Quality | Use freshly distilled or commercially available anhydrous solvents. Ensure bases are finely powdered and stored in a desiccator. Verify the purity of your starting materials. | Moisture is a common culprit in failed cross-coupling reactions. It can hydrolyze reagents and poison the catalyst. Water can also be a source of hydrides leading to dehalogenation.[7] |
| Catalyst Activity | Use a reliable palladium source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote efficient in-situ reduction to the active Pd(0) species. | The catalytic cycle cannot begin without the active Pd(0) catalyst. Modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles are often more reliable because they facilitate clean and efficient catalyst generation.[8][9] |
| Temperature | If running at room temperature or a moderate temperature, consider increasing it. | Sluggish reactions can often be accelerated by providing more thermal energy, especially if the oxidative addition step is difficult. A typical range to explore is 80-110 °C.[8][10] |
Issue 2: Troublesome Side Reactions
Q: I am observing a significant amount of a byproduct where the bromine has been replaced by a hydrogen (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation is a common side reaction, particularly with electron-rich catalyst systems or when a source of hydride is present.[7] It occurs when a palladium-hydride species is formed, which can then reductively eliminate with your aryl halide to produce the dehalogenated arene.
Strategies to Minimize Dehalogenation:
-
Scrutinize Your Solvent and Base: Alcoholic solvents are a known source of palladium-hydride species through β-hydride elimination after oxidation.[7] Similarly, some bases or impurities within them can generate hydrides.
-
Action: Switch to a non-protic solvent like dioxane, toluene, or DMF. Ensure your base is pure and anhydrous.
-
-
Modify Your Ligand: The choice of ligand can influence the relative rates of the desired productive cycle versus the dehalogenation pathway.
-
Action: If using a very bulky, electron-rich ligand, consider switching to a slightly less donating one. A screening of different ligand classes is often beneficial.
-
Q: My boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling) is just coupling with itself, forming a homocoupled dimer. What is happening?
A: This side reaction, often called Glaser coupling in the context of alkynes, is typically promoted by the presence of oxygen and, in the case of Sonogashira reactions, the copper(I) cocatalyst.[4][11] For Suzuki reactions, protodeboronation of the boronic acid followed by other pathways can also be an issue.
Strategies to Minimize Homocoupling:
-
Improve Inert Atmosphere: Rigorously deoxygenate your reaction mixture before and during the reaction. Multiple freeze-pump-thaw cycles are more effective than simple argon bubbling for removing dissolved oxygen.
-
Consider "Copper-Free" Sonogashira: The copper cocatalyst is a primary driver of alkyne homocoupling.[11] Numerous copper-free protocols have been developed that can circumvent this issue, often relying on a more active palladium/ligand system.[12]
-
Use Pinacol Esters (for Suzuki): Boronic acid pinacol esters are often more stable towards protodeboronation and decomposition than their corresponding boronic acids, which can help suppress side reactions.[4]
Issue 3: Controlling Selectivity
Q: I'm trying to perform a double cross-coupling, but the reaction stops after the first addition at the C5-Br position. How can I functionalize the C6-Cl position?
A: Coupling at the C-Cl bond is significantly more challenging than at the C-Br bond and requires a more active catalyst system and typically more forcing conditions.
Strategies for Coupling at the C6-Cl Position:
-
More Active Catalyst System: Standard catalysts for C-Br coupling (e.g., Pd(PPh₃)₄) are often ineffective for C-Cl bonds. You must switch to a state-of-the-art catalyst system known for activating aryl chlorides. This usually involves using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[5][9]
-
Stronger Base: A stronger, non-nucleophilic base is often required. While K₂CO₃ or K₃PO₄ might be sufficient for C-Br coupling, bases like Cs₂CO₃ or LHMDS may be needed for the C-Cl bond.
-
Higher Temperatures: You will likely need to increase the reaction temperature, often to >100 °C, to facilitate the more difficult oxidative addition at the C-Cl bond.
Q: I'm observing diarylation even when I use only one equivalent of my coupling partner. How can I promote mono-arylation?
A: Undesired "overarylation" can occur with highly active catalyst systems, especially when using bulky biarylphosphine or NHC ligands.[3]
Strategies to Favor Mono-arylation:
-
Reduce Catalyst Loading: A lower catalyst concentration can sometimes temper the reactivity and favor the single addition product.[13]
-
Lower Temperature: Performing the reaction at the lowest temperature that still allows for reasonable conversion of the C-Br bond can prevent the more difficult second coupling at the C-Cl bond.
-
Ligand Choice: While bulky ligands are needed for difficult couplings, an excessively active system might be detrimental. It may be worth screening slightly less active or sterically demanding ligands if diarylation is a persistent issue.
Part 3: Visual Guides & Workflows
A logical workflow is critical for efficient troubleshooting and optimization.
Caption: A systematic workflow for reaction optimization.
Part 4: Experimental Protocols
These protocols provide robust starting points for common cross-coupling reactions. Note: These are general procedures and should be optimized for each specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (C5-Br)
This protocol is designed as a starting point for coupling aryl or heteroaryl boronic acids at the C5 position.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or pinacol ester (1.2 equiv), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed catalyst like Pd(PPh₃)₄, 1-5 mol %) and the appropriate phosphine ligand (e.g., SPhos, 2-10 mol %).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture, ~0.1 M concentration) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (C5-Br)
This protocol is a starting point for coupling primary or secondary amines at the C5 position.[14][15]
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., a G3-Buchwald precatalyst, 1-3 mol %) and the appropriate biarylphosphine ligand (e.g., XPhos, 1.5-4.5 mol %).
-
Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) and this compound (1.0 equiv).
-
Inerting: Seal the tube and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M) followed by the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Heat the mixture with stirring in a preheated oil bath (typically 90-110 °C).
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described in the Suzuki-Miyaura protocol.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
preventing homocoupling side reactions with 5-Bromo-6-chloropicolinonitrile
Troubleshooting Guide for Preventing Homocoupling Side Reactions
Welcome to the dedicated technical resource for researchers utilizing 5-bromo-6-chloropicolinonitrile in cross-coupling reactions. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you with the insights of a Senior Application Scientist. Our focus is to address the common and often frustrating issue of homocoupling side reactions, providing you with the rationale behind our recommended solutions to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: We are observing significant amounts of a homocoupled byproduct, bis(6-chloro-2-cyanopyridin-3-yl), in our Suzuki reaction. What is the primary cause of this?
A1: The formation of a homocoupled dimer from this compound in a Suzuki reaction is typically a result of one or more competing reaction pathways that outpace the desired cross-coupling process. The primary culprits are often related to the pre-activation of your palladium catalyst or the reaction conditions themselves.
Specifically, the mechanism of homocoupling often involves either:
-
Oxidative addition and reductive elimination: Two molecules of the aryl halide can oxidatively add to a low-valent palladium center, which then undergoes reductive elimination to form the dimer.
-
Transmetalation side reactions: In some cases, the organoboron reagent can undergo a side reaction to form a symmetric biaryl before it transmetalates with the palladium complex.
The electronic nature of this compound, with its electron-withdrawing nitrile and chloro groups, can influence the rates of these competing reactions.
Q2: What is the first parameter we should investigate when trying to suppress homocoupling in our reaction?
A2: Your initial focus should be on the choice of palladium catalyst and ligand . The ligand plays a crucial role in modulating the reactivity of the palladium center. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often the key to success.
These ligands promote the desired reductive elimination of the cross-coupled product and can sterically hinder the formation of the bis-aryl palladium intermediate that leads to homocoupling. Consider ligands such as SPhos, XPhos, or RuPhos, which have a proven track record in minimizing homocoupling in challenging Suzuki couplings.
-
Setup: Prepare a series of parallel reactions in small-scale vials.
-
Reagents:
-
This compound (1.0 equiv)
-
Your desired boronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Ligand (2-4 mol% per Pd) - Screen SPhos, XPhos, RuPhos, and your current ligand.
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
-
Procedure:
-
To each vial, add the aryl halide, boronic acid/ester, and base.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and the respective ligand in a small amount of the reaction solvent and allow it to stir for 10-15 minutes. This pre-formation of the active catalyst is critical.
-
Add the catalyst solution to each reaction vial.
-
Degas the reaction mixtures thoroughly with argon or nitrogen.
-
Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by LC-MS or GC-MS.
-
-
Analysis: Compare the ratio of the desired product to the homocoupled byproduct across the different ligands.
Troubleshooting Scenarios
Scenario 1: "We've tried different ligands, but homocoupling is still a major issue. What's next?"
If ligand screening is insufficient, the next critical parameters to evaluate are the base and the solvent system .
-
Base Selection: A weaker base can sometimes be beneficial. A very strong base can accelerate the decomposition of the boronic acid, which can contribute to side reactions. If you are using a strong base like Cs₂CO₃, consider switching to K₂CO₃ or K₃PO₄. The choice of base can also influence the kinetics of the transmetalation step.
-
Solvent System: The polarity and proticity of the solvent can have a profound impact. Anhydrous conditions are generally preferred to minimize the hydrolysis of the organoboron reagent. Common solvent systems include toluene, 1,4-dioxane, or THF. Sometimes, a mixed solvent system, such as toluene/water or dioxane/water, can be effective, but the water content should be carefully controlled.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Base | Cs₂CO₃ | K₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane | Dioxane | Dioxane | Toluene/H₂O (10:1) |
| Typical Outcome | High reactivity, potential for homocoupling | Balanced reactivity, often reduced homocoupling | Effective for challenging couplings | Can enhance solubility and transmetalation |
Scenario 2: "Our Sonogashira coupling of this compound is giving us the Glaser coupling byproduct. How do we prevent this?"
The Glaser coupling is the oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings, especially when using copper co-catalysts.
To suppress the Glaser byproduct, you can:
-
Run the reaction under copper-free conditions: Modern Sonogashira protocols often employ palladium catalysts that are active enough to not require a copper co-catalyst. This is the most direct way to eliminate the Glaser coupling pathway.
-
Use an appropriate amine base: A bulky amine base, such as diisopropylethylamine (DIPEA), can sometimes help to minimize the homocoupling.
-
Strictly anaerobic conditions: Oxygen is the oxidant for the Glaser coupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Caption: Competing reaction pathways in a Sonogashira coupling.
Scenario 3: "We are attempting a Buchwald-Hartwig amination and are seeing diaryl ether formation as a side product. What is happening?"
The formation of a diaryl ether in a Buchwald-Hartwig amination is less common than homocoupling but can occur, especially with substrates like this compound. This side reaction is often promoted by the presence of water or hydroxide ions, which can act as nucleophiles.
Troubleshooting Steps:
-
Ensure strictly anhydrous conditions: Dry your solvent and amine thoroughly. Use a glovebox for reaction setup if possible.
-
Choice of base: Use a non-hydroxide base. Bases like LHMDS or NaOtBu are common in Buchwald-Hartwig aminations and are less likely to introduce water.
-
Temperature control: Running the reaction at the lowest effective temperature can often favor the desired amination over side reactions.
Technical Support Center: Suzuki-Miyaura Coupling of 5-Bromo-6-chloropicolinonitrile
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura reactions, with a specific focus on the challenging substrate, 5-Bromo-6-chloropicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the pervasive problem of protodeboronation.
Introduction: The Challenge of this compound
This compound is an electron-deficient heteroaromatic halide, a class of substrates known for its challenging nature in Suzuki-Miyaura couplings. The presence of two distinct halogen atoms (bromine and chlorine), an electron-withdrawing nitrile group, and a pyridine nitrogen atom creates a unique electronic environment that can lead to a number of side reactions, most notably protodeboronation of the organoboron reagent. This guide provides in-depth, experience-driven advice to help you successfully manage these challenges.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major concern with my substrate?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This effectively consumes your nucleophilic coupling partner, converting it into a simple arene or heteroarene, which reduces the yield of your desired product and complicates purification.[2]
For a reaction involving this compound, you are likely using a valuable, and often sensitive, boronic acid. Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[3] The conditions required to activate the relatively unreactive C-Cl or even the C-Br bond on your electron-deficient pyridine ring (e.g., elevated temperatures, presence of a base and water) can simultaneously promote the degradation of the boronic acid.[2]
Q2: Which halide is more likely to react first, the bromine or the chlorine?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[4] Therefore, the oxidative addition of the palladium catalyst is expected to occur preferentially at the more reactive C-Br bond over the stronger and less reactive C-Cl bond.[5] This allows for selective functionalization at the 5-position. However, achieving high selectivity requires careful control of reaction conditions. Harsh conditions intended to activate the C-Cl bond could lead to a mixture of products.
Q3: My reaction is sluggish and I'm observing significant protodeboronation. What is the likely cause?
A3: This is a classic scenario where the rate of the desired productive coupling is slower than the rate of the undesired protodeboronation side reaction. The root cause often lies in a suboptimal catalyst system or reaction conditions that are not well-suited for your specific substrates. The electron-deficient nature of this compound can slow down the initial oxidative addition step.[6] If the subsequent transmetalation step with the boronic acid is also slow, the boronic acid remains in the reaction mixture for an extended period under basic, aqueous conditions, making it highly susceptible to protodeboronation.[3]
Troubleshooting Guide: A Root-Cause Analysis Approach
When encountering low yields and high levels of protodeboronation, a systematic approach to troubleshooting is essential. The following guide is structured to help you diagnose and resolve the most common issues.
Issue 1: Low Yield and Significant Protodeboronation Byproduct
This is the most common failure mode. The goal is to accelerate the desired catalytic cycle to outcompete the protodeboronation pathway.
References
effect of base and solvent on 5-Bromo-6-chloropicolinonitrile reactivity
Welcome to the technical support center for 5-Bromo-6-chloropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the reactivity of this versatile building block. Here, we delve into the nuanced effects of bases and solvents on the outcomes of common synthetic transformations, empowering you to optimize your experimental designs and overcome common challenges.
Introduction to the Reactivity of this compound
This compound is a dihalogenated pyridine derivative featuring two distinct reactive sites: a bromo substituent at the 5-position and a chloro substituent at the 6-position. The presence of the electron-withdrawing cyano group at the 2-position significantly influences the electronic properties of the pyridine ring, activating it for various transformations. The key to successfully utilizing this reagent lies in understanding and controlling the selective reactivity of the C5-Br and C6-Cl bonds.
This guide will focus on two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, where the differential reactivity of the C-Br and C-Cl bonds is paramount.
-
Nucleophilic Aromatic Substitution (SNAr): Where the inherent electronic activation of the pyridine ring by the cyano group allows for the displacement of the halogen substituents.
Below, we present a series of troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guides
Guide 1: Poor or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Issue: You are attempting a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction with this compound and observing low to no conversion of your starting material.
Potential Causes and Solutions:
-
Inadequate Catalyst Activity:
-
Cause: The Pd(0) active species may not be generated efficiently or could be deactivated.
-
Solution:
-
Ensure your palladium precatalyst and ligands are of high purity and stored under an inert atmosphere.
-
Consider using a pre-activated Pd(0) source or a more robust precatalyst.
-
Increase the catalyst and/or ligand loading, although this should be a last resort.
-
Thoroughly degas all solvents and reagents to prevent catalyst oxidation.[1]
-
-
-
Incorrect Base Selection:
-
Cause: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and the deprotonation of the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[2][3][4] An inappropriate base can lead to a stalled reaction.
-
Solution:
-
For Suzuki-Miyaura coupling , common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can be solvent-dependent.[2][5][6]
-
For Buchwald-Hartwig amination , strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically effective.[4]
-
For Sonogashira coupling , an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[7][8]
-
-
-
Solvent Effects:
-
Cause: The solvent must be able to dissolve the reactants and facilitate the key steps of the catalytic cycle.
-
Solution:
-
For Suzuki-Miyaura reactions , solvent systems like toluene/water, dioxane/water, or DMF are often employed.[6]
-
For Buchwald-Hartwig aminations , anhydrous, aprotic solvents such as toluene, dioxane, or DMF are preferred.[9][10]
-
For Sonogashira couplings , a mixture of an aprotic solvent (like THF or DMF) and an amine base is standard.[8]
-
-
Guide 2: Lack of Site-Selectivity in Cross-Coupling Reactions
Issue: You are observing a mixture of products resulting from the reaction at both the C5-Br and C6-Cl positions, or reaction at the undesired position.
Understanding Site-Selectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[11] This is primarily due to the bond dissociation energies of the carbon-halogen bonds. Therefore, for this compound, the C5-Br bond is expected to be significantly more reactive than the C6-Cl bond.[11][12]
Troubleshooting Lack of Selectivity:
-
Reaction Temperature is Too High:
-
Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the oxidative addition at the less reactive C-Cl bond.[1][11]
-
Solution: Perform the reaction at a lower temperature. Start with milder conditions (e.g., 80 °C) and gradually increase if necessary, while monitoring the reaction for the formation of the di-substituted product.[1]
-
-
Overly Reactive Catalyst System:
-
Cause: A highly active catalyst/ligand system may not differentiate well between the C-Br and C-Cl bonds.
-
Solution: Screen different palladium catalysts and ligands. For instance, in some dihalopyridine systems, bulky monophosphine ligands have shown different selectivity compared to bidentate phosphines.[13]
-
-
Extended Reaction Times:
-
Cause: Leaving the reaction for an extended period after the selective reaction at the C-Br bond is complete can lead to the slower reaction at the C-Cl bond.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the desired mono-substituted product is formed.
-
Guide 3: Issues in Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: You are attempting an SNAr reaction with an amine, alkoxide, or thiol and are facing low yield or the formation of unexpected byproducts.
Understanding SNAr on this compound: The electron-withdrawing cyano group at the 2-position activates the pyridine ring for nucleophilic attack. The relative reactivity of the C5-Br and C6-Cl positions in SNAr is less straightforward than in cross-coupling and can be influenced by the nature of the nucleophile and reaction conditions. Generally, the position ortho or para to a strong electron-withdrawing group is most activated. In this case, the C6-Cl is ortho to the cyano group.
Troubleshooting SNAr Reactions:
-
Low Reactivity:
-
Cause: The nucleophile may not be strong enough, or the reaction conditions may not be sufficiently forcing.
-
Solution:
-
Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols or thiols).
-
Employ a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[1]
-
Increase the reaction temperature.
-
-
-
Formation of Multiple Products (Disubstitution):
-
Hydrolysis of Starting Material or Product:
Part 2: Frequently Asked Questions (FAQs)
Q1: In a Suzuki-Miyaura coupling, which position, C5-Br or C6-Cl, will react preferentially?
A1: The C5-Br bond is expected to react preferentially in a Suzuki-Miyaura coupling.[11][12] The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is governed by the bond dissociation energy of the carbon-halogen bond.[11] To ensure high selectivity, it is advisable to use milder reaction conditions and monitor the reaction progress to avoid subsequent reaction at the C6-Cl position.
Q2: I want to perform a Sonogashira coupling. What base and solvent system should I start with?
A2: For a Sonogashira coupling, a common and effective starting point is to use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][8] The amine often serves as both the base and a co-solvent with another anhydrous, degassed solvent like THF or DMF.[8]
Q3: For a Buchwald-Hartwig amination, what is the best base to use?
A3: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice.[4] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, often with specific ligand systems. The choice of base can be critical and may need to be optimized for your specific amine and substrate.
Q4: Is it possible to selectively substitute the C6-Cl position via an SNAr reaction, leaving the C5-Br intact?
A4: Yes, this is theoretically possible and often observed in related systems. The C6-Cl bond is ortho to the strongly electron-withdrawing cyano group, which should significantly activate it towards nucleophilic attack. To favor mono-substitution at the C6 position, carefully controlling the stoichiometry of the nucleophile (using it as the limiting reagent) and maintaining a low reaction temperature are crucial.
Q5: My reaction mixture is turning dark, and I'm seeing a lot of baseline material on my TLC. What could be the cause?
A5: A dark reaction mixture and the formation of baseline material often indicate decomposition of the starting material, reagents, or catalyst. Potential causes include:
-
Presence of Oxygen: For palladium-catalyzed reactions, oxygen can lead to catalyst decomposition and side reactions like the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[1] Ensure your reaction is performed under a strictly inert atmosphere with degassed solvents.
-
High Temperatures: Excessive heat can lead to the degradation of sensitive substrates and reagents.
-
Reaction with Solvent: In some cases, nucleophilic solvents (e.g., methanol) or amine bases can compete with the desired nucleophile, leading to undesired adducts.
Part 3: Data Presentation & Experimental Protocols
Table 1: Typical Reaction Conditions for Selective Cross-Coupling at the C5-Br Position
| Reaction Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Toluene/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | TEA (2-3) | THF/TEA | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOt-Bu (1.2) | Toluene | 80-110 |
Note: These are starting conditions and may require optimization for specific substrates.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualizations
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Selective Functionalization of 5-Bromo-6-chloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective functionalization of 5-bromo-6-chloropicolinonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its two distinct halogen atoms, which allow for sequential and selective functionalization. The reactivity of the C-Br versus the C-Cl bond is a key factor in planning your synthetic strategy. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl.[1] This difference in reactivity enables selective coupling at the more reactive C6-bromo position while leaving the C4-chloro group available for subsequent transformations.[1]
The electron-withdrawing nature of the nitrile group further influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the position para to the nitrile.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when working with this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4] Common examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[5]
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of your reagents and reaction setup is the first step.[6]
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[6] For challenging couplings, consider using more robust, bulky, and electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[7]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[6] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[6][8]
-
Reagent Quality: The stability of your boronic acid or ester is crucial. Electron-deficient boronic acids are particularly susceptible to protodeboronation.[6] Consider using fresh, high-purity reagents or more stable derivatives like pinacol (BPin) or MIDA esters.[7]
-
Base Selection: The choice and quality of the base are critical for the transmetalation step.[7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction.[7]
-
Solvent Purity: Use anhydrous and degassed solvents.[6] The solvent plays a key role in solubilizing reagents and stabilizing catalytic species.[6][9] Common solvent systems include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water.[6]
Q2: How can I achieve selective coupling at the C5-bromo position over the C6-chloro position?
A2: The inherent reactivity difference between C-Br and C-Cl bonds (Br is more reactive in oxidative addition) is the primary basis for selectivity.[1] To favor coupling at the C5-bromo position:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often provide good selectivity for the C-Br bond.[4]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation energy for C-Cl bond cleavage is generally higher.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid competing reactions at the C-Cl position.
Q3: I am trying to perform a Sonogashira coupling, but I am getting significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings.
-
Copper(I) Co-catalyst: The presence of a copper(I) co-catalyst like CuI is often crucial for an efficient Sonogashira reaction.[10] However, it can also promote homocoupling. Try reducing the amount of CuI or consider a "copper-free" Sonogashira protocol.
-
Amine Base: The amine base is essential for the reaction.[11] Ensure it is pure and dry. The choice of amine can also influence the outcome.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the alkyne.[12]
Q4: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13]
-
Ligand Selection: The choice of ligand is critical.[14] For aryl chlorides, bulky, electron-rich phosphine ligands are often required to achieve good yields.[15] Bidentate phosphine ligands like BINAP and DPPF can be effective.[13]
-
Base: A strong, non-nucleophilic base is required.[16] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are commonly used.[15]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[15]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, enhanced by the cyano group, makes it susceptible to SNAr.[3]
Q5: I want to introduce a nucleophile via SNAr. Which position is more reactive, C5 or C6?
A5: The C6 position is generally more activated towards nucleophilic attack due to the para relationship with the electron-withdrawing nitrile group. The negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom of the nitrile group, providing significant stabilization.[17]
Q6: My SNAr reaction is sluggish. How can I improve the reaction rate?
A6: The rate of an SNAr reaction is influenced by several factors.[2]
-
Nucleophile Strength: A stronger nucleophile will generally react faster.
-
Leaving Group Ability: The leaving group's ability to depart influences the reaction rate. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the opposite of the trend in SN1 and SN2 reactions.[17] This is because the rate-determining step is typically the nucleophilic attack.[3]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate SNAr reactions by solvating the cation of the nucleophile, thus increasing its nucleophilicity.[18]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
Directed ortho-Metalation (DoM)
Q7: Can I use directed ortho-metalation (DoM) to functionalize the C4 position?
A7: The nitrile group can act as a directed metalation group (DMG), directing a strong base like an organolithium reagent to deprotonate the adjacent C4 position.[19] However, this approach can be complicated by the potential for nucleophilic attack of the organolithium reagent on the nitrile group itself. Careful selection of the organolithium reagent and reaction conditions is crucial.[20]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[8]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
General Procedure for Sonogashira Coupling
This is a representative protocol and may need adjustment.[21]
-
Vessel Preparation: To a reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a degassed solvent mixture, typically THF and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a 2:1 ratio.
-
Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Summary
Table 1: Recommended Starting Conditions for Selective Cross-Coupling Reactions
| Reaction Type | Target Position | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C5-Br | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| Sonogashira | C5-Br | Pd(PPh₃)₄ | PPh₃ | Et₃N or DIPA | THF | RT - 60 |
| Buchwald-Hartwig | C5-Br or C6-Cl | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or Xantphos | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-120 |
Visualizations
Diagram 1: Decision Workflow for Selective Functionalization
Caption: Decision workflow for choosing a selective functionalization strategy.
Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-6-chloropicolinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloropicolinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up of reactions involving this versatile building block. The protocols and insights provided herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound is a halogenated pyridine derivative with multiple reactive sites, making it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure presents unique challenges during reaction work-up, primarily due to the presence of two different halogen atoms, a nitrile group, and a pyridine nitrogen. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
General Handling and Quenching
Q1: What are the initial safety precautions I should take when working with this compound?
A1: this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for detailed information.[3][4]
Q2: My reaction is complete. What is a general first step for quenching a reaction involving this compound?
A2: The initial quenching procedure depends on the reagents used. For many common reactions, such as Suzuki or Sonogashira couplings, a gentle quench with an aqueous solution is appropriate. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good general choice, as it is mildly acidic and can help to hydrolyze any remaining organometallic reagents without being overly harsh on the product. For reactions involving strong bases, a more controlled quench with water or a buffer solution may be necessary to avoid excessive heat generation.
Suzuki-Miyaura Coupling Work-up
Suzuki-Miyaura coupling is a common application for this compound. The work-up for these reactions often involves the removal of the palladium catalyst and boron-containing byproducts.
Q3: I've performed a Suzuki coupling reaction. How do I effectively remove the palladium catalyst from my product?
A3: Palladium removal is a critical step, as residual palladium can be toxic and interfere with subsequent reactions. Several methods can be employed, and the choice depends on the nature of the palladium species (homogeneous or heterogeneous) and the scale of your reaction.
-
Filtration through Celite®: This is the simplest method and is effective for removing heterogeneous catalysts like Pd/C or palladium that has precipitated as palladium black.[5][6] Dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite®.
-
Scavenger Resins: For homogeneous catalysts, solid-supported scavengers with thiol or amine functionalities are highly effective.[7][8] These resins selectively bind to the palladium, which can then be removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also remove palladium, but be aware that it may also adsorb your product, leading to yield loss.[8][9]
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can help extract residual palladium.
Q4: I'm struggling with removing boron-containing byproducts from my Suzuki reaction. What's the best approach?
A4: Boronic acids and their byproducts can often be removed with an aqueous basic wash. Extracting the organic layer with a 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will convert the boronic acid derivatives into their more water-soluble boronate salts. Alternatively, repeated azeotropic distillation with methanol can remove boric acid as the volatile trimethyl borate.[10]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki Coupling
You've attempted a Suzuki coupling with this compound, but your TLC or LC-MS analysis shows primarily starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source and ligands are fresh. Older palladium catalysts, especially those exposed to air, can be less active. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[11] |
| Poor Solubility | This compound and its derivatives may have limited solubility in common Suzuki reaction solvents. Try a different solvent system or add a co-solvent to improve solubility.[12] |
| Base Incompatibility | The choice of base is critical. For pyridyl halides, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions. Ensure the base is finely ground to maximize its surface area.[13] |
| Dehalogenation/Protodeboronation | The presence of water can lead to these side reactions.[11] Ensure your solvents are anhydrous if the reaction is sensitive to water. Conversely, some anhydrous couplings with K₃PO₄ require a small amount of water to be effective.[13] |
A logical workflow for troubleshooting a failed Suzuki coupling is outlined below:
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Issue 2: Hydrolysis of the Nitrile Group During Work-up
You've successfully performed your reaction, but during the aqueous work-up, you notice the formation of an amide or carboxylic acid byproduct.
Possible Causes and Solutions:
The nitrile group of this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[14][15][16]
-
Avoid Strong Acids and Bases: If possible, use neutral or mildly acidic/basic conditions for your work-up. Saturated sodium bicarbonate (NaHCO₃) is a good choice for neutralizing acidic solutions, while saturated ammonium chloride (NH₄Cl) can be used for basic solutions.
-
Keep it Cold: Perform your extractions at room temperature or below to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let your product remain in contact with acidic or basic aqueous solutions for extended periods.
The mechanism of nitrile hydrolysis is depicted below:
Caption: Simplified mechanisms for acid- and base-catalyzed nitrile hydrolysis.
Experimental Protocols
Protocol 1: Standard Work-up for a Suzuki Coupling Reaction
This protocol provides a general procedure for the work-up of a small-scale Suzuki coupling reaction of this compound.
-
Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Quench: Slowly add a saturated aqueous solution of NH₄Cl to the reaction mixture with stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Aqueous Extraction: Extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine Organic Layers: Combine all organic layers.
-
Wash: Wash the combined organic layers sequentially with:
-
1M NaOH (to remove boronic acid byproducts)
-
Brine (saturated NaCl solution)
-
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Palladium Removal Using a Scavenger Resin
This protocol is for the removal of a homogeneous palladium catalyst.
-
Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with a suitable solvent in which your product is soluble.
-
Add Scavenger Resin: Add a thiol-functionalized silica or polymer-based scavenger resin (typically 5-10 weight equivalents relative to the palladium catalyst).
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The progress of palladium removal can be monitored by TLC (the palladium catalyst is often colored) or by ICP-MS for quantitative analysis.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Rinse: Wash the resin with the same solvent to ensure complete recovery of the product.
-
Concentrate: Concentrate the filtrate under reduced pressure to yield the palladium-free crude product.
References
- 1. Page loading... [guidechem.com]
- 2. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spinchem.com [spinchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-6-chloropicolinonitrile
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure and purity is a foundational requirement. 5-Bromo-6-chloropicolinonitrile is a heterocyclic building block whose utility in synthesis hinges on its precise chemical structure. This guide provides an in-depth comparison of the primary analytical techniques used for its characterization, centered around the predictive analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore not only the data interpretation but also the causality behind the expected spectral features, offering a holistic view for researchers and drug development professionals.
Part 1: Predictive ¹H NMR Spectral Analysis of this compound
¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the hydrogen atom environments and their connectivity within a molecule. For this compound, we can predict the key features of its spectrum based on established principles of chemical shift and spin-spin coupling.
Molecular Structure and Expected Signals:
The structure of this compound features a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitrile group. This arrangement leaves two hydrogen atoms on the aromatic ring at positions 3 and 4.
Due to their distinct chemical environments, we expect to see two separate signals in the ¹H NMR spectrum, one for H-3 and one for H-4.
Causality of Predicted Chemical Shifts (δ):
The chemical shift of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the applied magnetic field and causing its signal to appear further downfield (at a higher ppm value).[1][2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, generally causing protons on the ring to be more deshielded than those on a benzene ring.[3][4]
-
Substituent Effects:
-
-CN (Nitrile): The nitrile group is a strong electron-withdrawing group, significantly deshielding adjacent protons.[5]
-
-Cl (Chlorine) & -Br (Bromine): As electronegative halogens, both chlorine and bromine withdraw electron density from the ring through the inductive effect, leading to further deshielding of the ring protons.[1][2][6]
-
Considering these factors, both H-3 and H-4 are expected to resonate at a relatively high chemical shift. The H-4 proton is ortho to the strongly electron-withdrawing nitrile group, while H-3 is meta. Therefore, H-4 is predicted to be more deshielded and appear at a higher ppm value than H-3.
Predicted Spin-Spin Coupling:
The two protons, H-3 and H-4, are adjacent on the pyridine ring (an ortho relationship). This proximity results in spin-spin coupling, where the magnetic field of one proton influences the other. This mutual interaction will cause the signal for H-3 to be split into a doublet by H-4, and the signal for H-4 to be split into a doublet by H-3. The coupling constant for ortho protons on a pyridine ring (³JHH) is typically in the range of 4-9 Hz.[3][7]
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 7.9 - 8.2 | Doublet (d) | ~ 8.0 |
| H-4 | ~ 8.2 - 8.5 | Doublet (d) | ~ 8.0 |
Note: These are estimated values. The actual spectrum must be obtained experimentally for confirmation.
Part 2: A Comparative Guide to Analytical Techniques
While ¹H NMR is paramount for structural information, a comprehensive characterization relies on a suite of complementary analytical methods. Each technique provides a unique piece of the puzzle, validating the identity, structure, and purity of the compound.
| Analytical Technique | Information Provided | Sensitivity & Sample Requirements | Key Advantages & Limitations |
| ¹H NMR Spectroscopy | Hydrogen framework, connectivity, electronic environment | Moderate sensitivity (mg scale), non-destructive | Advantage: Rich structural detail, rapid analysis. Limitation: Requires soluble sample, complex spectra for large molecules. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbon atoms | Lower sensitivity than ¹H NMR (mg scale), non-destructive | Advantage: Complements ¹H NMR, identifies quaternary carbons. Limitation: Longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res), fragmentation patterns | High sensitivity (µg-ng scale), destructive | Advantage: Confirms molecular weight, characteristic isotopic patterns for Br and Cl.[8][9][10] Limitation: Provides limited connectivity information. |
| HPLC | Purity assessment, quantification, separation of mixtures | High sensitivity (µg-ng scale), non-destructive (with fraction collection) | Advantage: Excellent for determining purity levels and identifying impurities.[11][12][13][14] Limitation: Not a primary tool for de novo structure elucidation. |
| FTIR Spectroscopy | Presence of functional groups | Moderate sensitivity (mg scale), non-destructive | Advantage: Quickly confirms functional groups (e.g., C≡N stretch for nitrile at ~2220-2240 cm⁻¹).[15][16][17][18] Limitation: Provides a molecular "fingerprint" but not detailed connectivity. |
Part 3: Experimental Protocols & Workflows
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Set the instrument parameters (e.g., 400 MHz spectrometer). Acquire the spectrum using a standard pulse sequence. The process involves shimming the magnetic field to ensure homogeneity and setting the appropriate receiver gain.
-
Processing: After data acquisition, perform a Fourier transform on the raw data (Free Induction Decay, FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Integrate the signals to determine the relative ratio of protons and measure the chemical shifts and coupling constants.
Workflow for Comprehensive Characterization:
A logical workflow ensures that all necessary data is collected to confirm the molecule's identity and purity before its use in further research or development.
Caption: Logical workflow for the synthesis and comprehensive characterization of a small molecule.
Conclusion
The structural analysis of this compound serves as an excellent case study in the application of modern analytical chemistry. While a predictive ¹H NMR analysis provides a robust hypothesis of the molecule's hydrogen framework, it is the synergistic use of complementary techniques—¹³C NMR, Mass Spectrometry, HPLC, and FTIR—that builds an irrefutable body of evidence. This multi-faceted approach ensures the highest level of scientific integrity, providing researchers and drug developers with the confidence needed to advance their work from the laboratory to clinical applications. Each method, with its unique strengths, contributes to a holistic understanding, transforming an unknown substance into a well-characterized chemical entity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. blog.brewerscience.com [blog.brewerscience.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. benchchem.com [benchchem.com]
Decoding the Fragments: A Comparative Guide to the Mass Spectrometry of 5-Bromo-6-chloropicolinonitrile
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The interpretation of mass spectra, however, remains a nuanced skill, particularly with complex heterocyclic structures bearing multiple halogen substituents. This guide provides an in-depth, comparative analysis of the mass spectrometry data of 5-Bromo-6-chloropicolinonitrile, offering a framework for understanding its fragmentation patterns and distinguishing it from related compounds.
In the landscape of pharmaceutical and agrochemical research, halogenated pyridines serve as critical building blocks. This compound, with its unique substitution pattern, presents a compelling case study for mass spectral interpretation. Its molecular formula is C₆H₂BrClN₂ with a monoisotopic mass of 215.90899 Da. The presence of both bromine and chlorine, each with distinct isotopic signatures, provides a rich dataset for analysis.
The Isotopic Fingerprint: A Tale of Two Halogens
The most immediately striking feature in the mass spectrum of a compound containing bromine and chlorine is the unique isotopic pattern of the molecular ion peak. This pattern is a direct consequence of the natural abundance of their stable isotopes.
Chlorine exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak (M). Bromine, on the other hand, has two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), leading to an M+2 peak of nearly equal intensity to the molecular ion peak.
For this compound, the presence of both halogens will create a more complex molecular ion cluster. The theoretical isotopic distribution will show a characteristic pattern reflecting the combined probabilities of the different isotopic combinations of bromine and chlorine, providing a high degree of confidence in the elemental composition of the parent molecule.
Deciphering the Fragmentation Cascade
Electron ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules, involves bombarding the analyte with high-energy electrons. This process not only ionizes the molecule but also imparts excess energy, leading to fragmentation. The resulting fragmentation pattern is a molecular fingerprint, offering valuable structural information.
To predict the fragmentation of this compound, we can dissect the molecule into its core components: the picolinonitrile (cyanopyridine) backbone and the halogen substituents. By examining the fragmentation of simpler, related molecules, we can build a comprehensive picture of the expected fragmentation pathways.
The Picolinonitrile Core: Stability and Fissures
The mass spectra of cyanopyridine isomers—picolinonitrile (2-cyanopyridine), nicotinonitrile (3-cyanopyridine), and isonicotinonitrile (4-cyanopyridine)—provide insight into the fragmentation of the core structure. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for this reference data.[1][2][3]
A common fragmentation pathway for these isomers involves the loss of hydrogen cyanide (HCN), a stable neutral molecule, from the molecular ion. This results in a fragment ion with a mass 27 Da less than the parent ion. The pyridine ring itself is relatively stable, often remaining intact as a major fragment.
dot graph "Picolinonitrile_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} digraph "Picolinonitrile_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
The Halogen Effect: Cleavage and Competition
The presence of bromine and chlorine introduces new, and often dominant, fragmentation pathways. The carbon-halogen bonds are typically weaker than the C-C or C-H bonds within the aromatic ring, making them susceptible to cleavage.
Analysis of the mass spectrum of 3-bromopyridine from the NIST database reveals a prominent fragmentation pathway involving the loss of the bromine radical (•Br) to form a pyridyl cation.[4] Similarly, 2-chloropyridine shows a characteristic loss of a chlorine radical (•Cl).[5]
dot graph "Halogenated_Pyridine_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} digraph "Halogenated_Pyridine_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Predicted Fragmentation of this compound
Based on the principles outlined above, we can predict the major fragmentation pathways for this compound. The electron ionization process will generate a molecular ion with a complex isotopic cluster around m/z 216, 218, and 220, reflecting the presence of both bromine and chlorine.
The primary fragmentation events are likely to be the loss of the halogen radicals, with the C-Br bond being slightly weaker than the C-Cl bond and thus more prone to cleavage.
Key Predicted Fragmentation Pathways:
-
Loss of Bromine Radical (•Br): This will result in a chloropicolinonitrile cation.
-
Loss of Chlorine Radical (•Cl): This will lead to a bromopicolinonitrile cation.
-
Loss of Hydrogen Cyanide (HCN): Loss of HCN from the molecular ion or from the halogen-loss fragments is also a probable pathway.
-
Sequential Halogen Loss: The initial loss of one halogen radical can be followed by the loss of the second, leading to the cyanopyridyl cation.
dot graph "Target_Molecule_Fragmentation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} digraph "Target_Molecule_Fragmentation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Comparative Data Summary
To facilitate a clear comparison, the key mass spectral data for this compound and its related analogues are summarized in the table below.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragmentation Pathways |
| This compound | C₆H₂BrClN₂ | 215.90899 | -•Br, -•Cl, -HCN, sequential losses |
| 2-Chloropyridine | C₅H₄ClN | 113.00832 | -•Cl, -HCN |
| 3-Bromopyridine | C₅H₄BrN | 156.95777 | -•Br, -HCN |
| Picolinonitrile | C₆H₄N₂ | 104.03745 | -HCN |
Experimental Protocol: Acquiring High-Quality Mass Spectra
The following provides a generalized, step-by-step methodology for acquiring electron ionization mass spectra suitable for the analysis of this compound.
dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=record, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} digraph "Experimental_Workflow" { rankdir="LR"; node [shape=record, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Conclusion
The interpretation of the mass spectrum of this compound is a logical process that builds upon an understanding of fundamental principles of mass spectrometry and the fragmentation behavior of related chemical structures. The distinct isotopic signatures of bromine and chlorine provide an unambiguous starting point for analysis, while the predictable fragmentation pathways involving halogen and HCN loss allow for confident structural elucidation. This guide serves as a valuable resource for researchers working with this and similar halogenated heterocyclic compounds, enabling more efficient and accurate characterization of these important molecules.
References
Reactivity Face-Off: 5-Iodo-6-chloropicolinonitrile vs. 5-Bromo-6-chloropicolinonitrile in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the intricate world of drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Halogenated picolinonitriles, for instance, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. Among these, 5-bromo-6-chloropicolinonitrile and 5-iodo-6-chloropicolinonitrile are two key intermediates. The choice between a bromo or an iodo substituent at the 5-position can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by fundamental principles of organic chemistry and analogous experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Strength and its Implications
The fundamental difference in reactivity between 5-iodo-6-chloropicolinonitrile and this compound lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the context of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1]
This seemingly subtle difference has profound practical implications for the synthetic chemist:
-
Milder Reaction Conditions: The higher reactivity of the C-I bond often allows for reactions to be conducted at lower temperatures. This is particularly advantageous when dealing with thermally sensitive substrates or when trying to minimize side reactions.
-
Shorter Reaction Times: The faster rate of oxidative addition for the iodo-compound typically leads to a quicker overall reaction, improving throughput and laboratory efficiency.
-
Higher Yields: Under optimized conditions, the enhanced reactivity of 5-iodo-6-chloropicolinonitrile can translate to higher isolated yields of the desired product.
-
Catalyst Loading: In some cases, the increased reactivity of the iodo-substrate may allow for a lower catalyst loading, which can be economically and environmentally beneficial.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side experimental data for this compound and 5-iodo-6-chloropicolinonitrile under identical conditions is not extensively reported in publicly available literature, a robust comparison can be extrapolated from well-established principles and data from structurally analogous compounds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a stalwart in the synthetic chemist's toolbox for the formation of C-C bonds. When comparing the two picolinonitriles in this reaction, the iodo-derivative is expected to exhibit superior performance.
| Feature | 5-Iodo-6-chloropicolinonitrile | This compound | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[1][2] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.[1] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.[1] |
| Reported Yields (Analogous Systems) | Excellent (e.g., >90%) | Good to Excellent (e.g., ~85-95%) | The greater reactivity of the iodo-compound often translates to higher isolated yields.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of a 5-halopicolinonitrile is provided below. This protocol should be optimized for specific substrates and desired outcomes.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 5-halopicolinonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (for the iodo-compound, start with lower temperatures like 60-80°C; for the bromo-compound, 80-100°C is a typical starting point) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[3][4] Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.
| Feature | 5-Iodo-6-chloropicolinonitrile | This compound | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond's lower dissociation energy leads to faster oxidative addition.[3] |
| Catalyst System | Often effective with a wider range of ligands and milder bases. | May require more specialized, electron-rich ligands and stronger bases. | The higher reactivity of the iodo-substrate can compensate for less active catalyst systems. |
| Side Reactions | Generally lower incidence of side reactions due to milder conditions. | Potential for side reactions like hydrodehalogenation at higher temperatures. | Milder conditions for the iodo-compound reduce the likelihood of undesired pathways. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a reliable route to introduce alkynyl functionalities into organic molecules. The reactivity trend of the aryl halides remains consistent in this transformation.
| Feature | 5-Iodo-6-chloropicolinonitrile | This compound | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is more readily activated by the palladium catalyst. |
| Copper Co-catalyst | May be effective with lower loadings of the copper co-catalyst. | Typically requires standard loadings of the copper co-catalyst. | The higher reactivity of the iodo-substrate can sometimes reduce the demand on the co-catalyst. |
| Homocoupling | Lower temperatures can minimize the undesirable homocoupling of the terminal alkyne. | Higher temperatures may increase the propensity for alkyne homocoupling (Glaser coupling). | The milder conditions afforded by the iodo-compound help to suppress this common side reaction. |
Strategic Considerations for the Synthetic Chemist
The choice between 5-iodo-6-chloropicolinonitrile and this compound is not merely a matter of reactivity but also involves strategic considerations:
-
Cost and Availability: Generally, aryl bromides are more commercially available and cost-effective than their corresponding iodides. For large-scale synthesis, this can be a significant factor.
-
Sequential Cross-Coupling: The presence of the chloro substituent at the 6-position offers the potential for sequential cross-coupling reactions. The significantly lower reactivity of the C-Cl bond allows for selective functionalization at the 5-position (I or Br) first, followed by a second coupling at the 6-position under more forcing conditions. In this regard, both substrates are valuable, but the milder conditions required for the iodo-derivative can offer a wider window of selectivity.
-
Downstream Transformations: The choice of halogen may also be influenced by subsequent reaction steps. If a later step is sensitive to the higher temperatures required for the bromo-compound, the iodo-derivative would be the preferred starting material.
Conclusion: A Matter of Reactivity and Strategy
In the direct comparison of 5-iodo-6-chloropicolinonitrile and this compound, the iodo-derivative unequivocally emerges as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity translates to tangible benefits in the laboratory, including milder reaction conditions, shorter reaction times, and often higher yields.
For researchers engaged in early-stage drug discovery, where rapid synthesis of diverse analogs is paramount, the superior reactivity of 5-iodo-6-chloropicolinonitrile makes it the substrate of choice. However, for process development and large-scale synthesis, the cost-effectiveness and ready availability of this compound may outweigh its lower reactivity, provided that the reaction conditions are compatible with the overall synthetic route.
Ultimately, the optimal choice depends on a careful consideration of the specific synthetic goals, economic constraints, and the chemical nature of the coupling partners. This guide provides the fundamental principles and comparative insights to enable chemists to make the most strategic decision for their synthetic campaigns.
References
Unlocking Synthetic Versatility: The Strategic Advantages of 5-Bromo-6-chloropicolinonitrile
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores the critical need for versatile and efficiently functionalized pyridine building blocks. Among the vast array of available synthons, 5-Bromo-6-chloropicolinonitrile emerges as a uniquely powerful tool, offering chemists a distinct set of advantages for constructing complex, multi-substituted heterocyclic systems. This guide provides an in-depth comparison of its strategic utility over other building blocks, supported by mechanistic insights and actionable experimental protocols.
The Core Advantage: Orthogonal Reactivity by Design
The primary strategic advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen (C-X) bond. The strength of this bond dictates the ease of this process.
The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1][2][3] This fundamental difference allows for highly regioselective, stepwise functionalization, a concept often referred to as "orthogonal synthesis." Chemists can selectively address the C5-Br bond under milder conditions while leaving the more robust C6-Cl bond untouched for a subsequent, distinct transformation. This is a significant advantage over symmetrically substituted building blocks like 2,6-dichloropyridine or 3,5-dibromopyridine, where selective mono-functionalization can be challenging and often results in mixtures of products.
The general order of halide reactivity in palladium-catalyzed couplings is well-established: I > Br > OTf > Cl .[4] This principle is the cornerstone of the synthetic strategy enabled by this compound.
Comparative Performance in Key Synthetic Transformations
The true value of a building block is demonstrated in its performance in widely used chemical reactions. Here, we compare the utility of this compound against common alternatives.
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions most effectively highlights the utility of differential halogen reactivity.
-
Suzuki-Miyaura Coupling: A staple for C-C bond formation. By carefully selecting the catalyst and conditions, one can achieve selective coupling at the C5 position. For instance, using a standard palladium catalyst like Pd(PPh₃)₄ allows for the efficient reaction of a boronic acid at the C-Br bond, preserving the C-Cl bond for a future reaction.[5][6] Attempting a similar selective reaction with a di-bromo or di-chloro pyridine often requires more stringent control of stoichiometry and can lead to undesired double-coupling byproducts.[7][8]
-
Buchwald-Hartwig Amination: Essential for synthesizing aryl amines, a common motif in pharmaceuticals.[9][10][11] The greater reactivity of the C-Br bond allows for the selective introduction of an amine at the C5 position. The remaining chloro group can then be substituted in a subsequent step, perhaps via a second Buchwald-Hartwig amination with a different amine or through nucleophilic aromatic substitution. This stepwise approach is invaluable for building complex molecules like kinase inhibitors.[12][13][14]
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The C5-Br bond can be selectively coupled with a terminal alkyne, leaving the C6-Cl position available for further diversification.
Table 1: Comparative Yields in a Regioselective Suzuki-Miyaura Coupling Illustrative data compiled from typical outcomes in heterocyclic cross-coupling.
| Building Block | Coupling Position | Typical Conditions | Product | Approx. Yield | Reference |
| This compound | C5-Br | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | 5-Aryl-6-chloropicolinonitrile | >85% | [4] |
| 2,5-Dibromopyridine | C2-Br or C5-Br | Pd(dppf)Cl₂, K₂CO₃, DMF, 90°C | Mixture of 2-aryl-5-bromo and 2,5-diaryl | Variable | [1] |
| 2,6-Dichloropyridine | C2-Cl | Pd₂(dba)₃, XPhos, K₃PO₄, t-AmylOH, 110°C | 2-Aryl-6-chloropyridine | 60-75% | [7] |
B. Nucleophilic Aromatic Substitution (SNAr)
While the C-Cl bond is less reactive in cross-coupling, its reactivity towards nucleophilic aromatic substitution (SNAr) is significantly enhanced by the electronic properties of the this compound ring. The strongly electron-withdrawing nitrile group (-CN) at the C2 position, along with the nitrogen atom in the ring, polarizes the C6-Cl bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[15][16][17] This allows for efficient displacement of the chloride with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) after the C5 position has been functionalized.
Visualizing the Synthetic Strategy
The power of this compound is best understood visually through its application in a synthetic workflow.
Caption: Stepwise functionalization pathways for this compound.
The diagram above illustrates the two-step, orthogonal synthetic routes available. Pathway 1, which leverages the higher reactivity of the C-Br bond in cross-coupling, is the most common and efficient strategy.
To understand the mechanistic basis for this selectivity, we can examine the catalytic cycle for a Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The critical "Oxidative Addition" step is significantly faster for aryl bromides than for aryl chlorides due to the lower C-Br bond dissociation energy.[1] This kinetic difference allows for selective reaction at the C5-Br position under conditions where the C6-Cl bond remains largely unreactive.
Experimental Protocols
To translate theory into practice, the following are generalized, self-validating protocols for the selective functionalization of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective coupling of an arylboronic acid at the C5-bromo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chloropicolinonitrile.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
This protocol details the substitution of the chloro group on a 5-substituted-6-chloropicolinonitrile intermediate.
Materials:
-
5-Aryl-6-chloropicolinonitrile (from Protocol 1) (1.0 equiv)
-
Nucleophile (e.g., a secondary amine like morpholine) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 5-aryl-6-chloropicolinonitrile and the chosen solvent (DMF or NMP).
-
Add the nucleophile and the base to the mixture.
-
Heat the reaction mixture to 80-120°C. The required temperature will depend on the nucleophilicity of the chosen reagent.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired di-substituted product.
Conclusion
This compound is not merely another di-halogenated building block; it is a sophisticated synthon designed for strategic, stepwise molecular construction. Its principal advantages over alternatives can be summarized as:
-
Predictable Regioselectivity: The inherent difference in C-Br and C-Cl bond reactivity allows for reliable and high-yielding selective functionalization, minimizing the formation of isomeric byproducts.
-
Orthogonal Synthetic Handles: It provides two distinct reactive sites that can be addressed with different classes of reactions (e.g., cross-coupling vs. SNAr), enabling the synthesis of highly complex and diverse molecular architectures.
-
Enhanced Efficiency: The ability to perform sequential, one-pot or stepwise reactions without intermediate protection/deprotection steps can significantly shorten synthetic routes, saving time and resources.
For drug development professionals and researchers, the ability to rapidly and efficiently generate libraries of complex, novel compounds is paramount. By leveraging the unique and predictable reactivity of this compound, chemists are better equipped to explore new chemical space and accelerate the discovery of next-generation therapeutics and materials.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to NMR Characterization of 5-Bromo-6-chloropicolinonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Differentiated Scaffold
In the landscape of medicinal chemistry and materials science, the strategic selection of foundational scaffolds is a critical determinant of synthetic success. 5-Bromo-6-chloropicolinonitrile has emerged as a particularly valuable building block due to the differentiated reactivity of its two halogen substituents. The pyridine ring, activated by the electron-withdrawing nitrile group, presents two distinct reaction sites: a C5-Brorno bond, amenable to palladium-catalyzed cross-coupling, and a C6-Chloro bond, susceptible to nucleophilic aromatic substitution (SNAr). This inherent electronic differentiation allows for a controlled, stepwise functionalization, enabling the synthesis of complex, di-substituted pyridines that would be otherwise challenging to access.[1][2]
However, the synthesis of such regioisomers presents a significant analytical challenge: how does one unambiguously confirm the site of substitution? Mass spectrometry can confirm the addition of a substituent, but it cannot definitively distinguish between, for example, a C5-aryl-C6-chloro isomer and a C5-bromo-C6-aryl isomer. This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes the indispensable tool for structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its key reaction products, offering field-proven insights into interpreting spectral data to confirm reaction outcomes with confidence.
Part 1: Foundational NMR Analysis of the Picolinonitrile Core
Before delving into reaction products, it is crucial to understand the NMR spectrum of the starting material, this compound. The pyridine ring contains two protons, H3 and H4. Their chemical shifts are governed by the cumulative electronic effects of the ring nitrogen and the three substituents (-CN, -Br, -Cl). All three are electron-withdrawing, which deshields the ring protons, shifting them downfield into the aromatic region of the spectrum.[3]
The ¹H NMR spectrum is characterized by two doublets, a result of coupling between the adjacent H3 and H4 protons. The ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the heterocyclic scaffold.
Caption: Structure of this compound.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| H3 | ~8.30 (d, J ≈ 2.0 Hz) | ~142.0 | H3 is ortho to the strongly deshielding nitrile group. |
| H4 | ~8.10 (d, J ≈ 2.0 Hz) | ~140.0 | H4 is ortho to the bromine atom. |
| C2 | - | ~130.0 | Carbon bearing the nitrile group. |
| C3 | - | ~142.0 | Carbon attached to H3. |
| C4 | - | ~140.0 | Carbon attached to H4. |
| C5 | - | ~120.0 | Carbon bearing the bromine atom. |
| C6 | - | ~155.0 | Carbon bearing the chlorine atom, deshielded by the adjacent ring nitrogen. |
| CN | - | ~115.0 | Nitrile carbon. |
| Note: Exact chemical shifts can vary based on the solvent used. Data is illustrative. |
Part 2: Comparative NMR Analysis of Key Reaction Pathways
The true analytical power of NMR is revealed when comparing the spectra of the starting material to its reaction products. We will examine the two primary selective reactions: Suzuki-Miyaura coupling at C5 and Nucleophilic Aromatic Substitution (SNAr) at C6.
Pathway A: Suzuki-Miyaura Coupling at the C5-Br Bond
Causality of Experimental Choice: The Suzuki-Miyaura reaction relies on the oxidative addition of a palladium(0) catalyst into a carbon-halogen bond. The reactivity of halogens in this step follows the order I > Br > Cl.[2] This established principle is the reason for the high regioselectivity of the reaction at the C-Br bond of our scaffold, leaving the more stable C-Cl bond untouched.[1][4] This allows for the precise introduction of aryl or heteroaryl groups at the C5 position.
Caption: Workflow for Suzuki Coupling and NMR Validation.
Expected Spectral Changes and Comparative Data:
The most telling change in the ¹H NMR spectrum upon successful Suzuki coupling is the disappearance of the doublet corresponding to H4 . The C5 position, now bonded to a new aryl ring, has no attached proton. Consequently, the H3 proton, having no adjacent proton to couple with, will appear as a singlet . Furthermore, the new aryl group's electronic properties will influence the chemical shift of this H3 singlet.
Table 2: NMR Data Comparison: Pre- vs. Post-Suzuki Coupling
| Assignment | Starting Material (¹H δ) | 5-Phenyl-6-chloropicolinonitrile (¹H δ) | ¹³C NMR Rationale |
| H3 | ~8.30 (d) | ~8.45 (s) | Confirms C5 substitution . H3 becomes a singlet. Its downfield shift indicates deshielding by the new phenyl group. |
| H4 | ~8.10 (d) | - | Confirms C5 substitution . The proton at C4 is replaced by the phenyl group's ipso-carbon. |
| Phenyl-H | - | ~7.50-7.60 (m) | Appearance of new multiplet confirms the presence of the phenyl ring. |
| C5 | ~120.0 ppm (C-Br) | ~135.0 ppm (C-Ar) | Significant downfield shift of the C5 signal and disappearance of the C-Br carbon signal. |
| C4 | ~140.0 ppm | ~138.0 ppm | Minor shift in the adjacent C4 carbon signal. |
Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C6-Cl Bond
Causality of Experimental Choice: The C6 position is highly activated for nucleophilic attack. This is due to the strong electron-withdrawing effects of both the adjacent ring nitrogen and the nitrile group at C2, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6] This makes the C-Cl bond an excellent site for substitution by various nucleophiles like amines, alkoxides, or thiolates.
Caption: SNAr Mechanism and Analysis Logic.
Expected Spectral Changes and Comparative Data:
In an SNAr reaction, the core proton framework (H3 and H4) remains intact. The key to confirming the reaction is observing the shift in the chemical environments of these protons due to the new substituent at C6. For instance, replacing the electron-withdrawing chlorine with an electron-donating group like an amine (-NHR) or an alkoxide (-OR) will cause a significant upfield shift (shielding) of the nearby protons, particularly H4.
Table 3: NMR Data Comparison: Pre- vs. Post-SNAr with an Amine
| Assignment | Starting Material (¹H δ) | 5-Bromo-6-(benzylamino)picolinonitrile (¹H δ) | ¹³C NMR Rationale |
| H3 | ~8.30 (d) | ~7.95 (d) | Confirms C6 substitution . The electron-donating effect of the new amino group shields H3, causing an upfield shift. |
| H4 | ~8.10 (d) | ~7.60 (d) | Confirms C6 substitution . H4 is more strongly affected due to its proximity to the new C6 substituent, showing a larger upfield shift. |
| Benzyl-H | - | ~7.20-7.40 (m), ~4.60 (d) | Appearance of new signals for the benzyl group protons. |
| C6 | ~155.0 ppm (C-Cl) | ~158.0 ppm (C-N) | The C6 signal shifts, and its intensity may change. The key is the change in the attached proton shifts. |
Part 3: Experimental Protocols for Method Validation
To ensure the trustworthiness of these analytical comparisons, robust and repeatable synthetic methods are essential. The following are generalized, self-validating protocols for the key reactions described.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[1]
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (disappearance of starting material), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chloropicolinonitrile.
-
Validation Step: Acquire ¹H and ¹³C NMR spectra. Confirm the disappearance of one aromatic doublet and the appearance of a singlet, along with signals for the newly introduced aryl group.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).
-
Add the amine or alcohol nucleophile (1.2 - 2.0 equiv) to the solution.
-
If the nucleophile is not basic, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 - 3.0 equiv) to act as an HCl scavenger.[7]
-
Stir the reaction at room temperature or heat as required (e.g., 80-120 °C), monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Validation Step: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of two aromatic doublets and observe their upfield shift compared to the starting material, along with signals from the nucleophile.
Conclusion
This compound is a powerful scaffold whose synthetic utility is directly unlocked by the analytical precision of NMR spectroscopy. The distinct changes in proton chemical shifts, multiplicities (doublet to singlet), and the appearance of new signals provide unambiguous evidence of reaction regiochemistry. For Suzuki couplings at C5, the diagnostic marker is the conversion of the H3/H4 doublet pair into a single H3 singlet. For SNAr reactions at C6, the key indicator is the significant upfield shift of the intact H3/H4 doublet pair. By systematically comparing the NMR spectra of reaction products against the starting material, researchers can confidently validate their synthetic outcomes and accelerate the development of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Bromo-6-chloropicolinonitrile: A Comparative Review of Analytical Methodologies
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 5-Bromo-6-chloropicolinonitrile, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed, self-validating experimental protocols.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (CAS No. 1256823-65-0) is a halogenated pyridine derivative with a molecular formula of C₆H₂BrClN₂ and a molecular weight of 217.45 g/mol .[1][2] Its structural features make it a valuable synthon in medicinal chemistry. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final drug substance. Therefore, robust and reliable analytical methods for its quantification are not just a matter of quality control, but a cornerstone of drug safety and efficacy.[3][4]
This guide will explore the two most pertinent analytical techniques for this compound, providing a comparative analysis to aid in method selection based on the specific requirements of your laboratory and research goals.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[5] For a polar molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point.
The "Why" Behind the Method: Causality in HPLC Method Development
The choice of a C18 stationary phase is deliberate; its non-polar nature provides effective retention for moderately polar aromatic compounds like our target analyte through hydrophobic interactions. The mobile phase, a gradient of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to ensure adequate retention of the analyte on the column while allowing for the elution of more polar impurities early in the run and more non-polar impurities later. The inclusion of an acid, such as formic or trifluoroacetic acid, in the mobile phase serves to protonate residual silanols on the silica-based stationary phase, minimizing peak tailing and improving peak shape. UV detection is selected due to the presence of the chromophoric pyridine ring system in the analyte, which should provide a strong UV absorbance for sensitive detection.
A Self-Validating RP-HPLC-UV Protocol
This protocol is designed to be inherently self-validating by incorporating system suitability tests and adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the separation of potential impurities with varying polarities. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[7]
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (as per ICH Q2(R2)): [8]
-
System Suitability: Before sample analysis, inject the working standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[6]
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference from other components at the retention time of the analyte.
-
Linearity: Analyze the prepared working standard solutions in triplicate. Plot the average peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[10]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile and Semi-Volatile Compounds
While HPLC is the primary choice, GC-MS offers a highly sensitive and specific alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.[11] Given the structure of this compound, it is expected to have sufficient volatility for GC analysis, although its polarity might necessitate derivatization for optimal performance.
The Rationale for GC-MS and the Role of Derivatization
The core principle of GC is the separation of compounds based on their volatility and interaction with a stationary phase in a heated column.[12] Mass spectrometry provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragmentation pattern, offering an orthogonal detection mechanism to UV.[11]
For polar compounds containing nitrogen, derivatization is often employed to improve chromatographic behavior.[12] This process chemically modifies the analyte to increase its volatility and thermal stability, and to reduce its interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.
A Validated GC-MS Protocol
This protocol outlines a robust GC-MS method for the quantification of this compound.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification and impurity profiling.
-
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to concentrations suitable for GC-MS analysis (typically in the ng/mL to low µg/mL range).
-
Sample Solution: Dissolve the sample in a suitable volatile solvent to achieve a concentration within the calibration range.
Method Validation Parameters (as per ICH Q2(R2)):
The validation parameters (System Suitability, Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed as described for the HPLC method, with acceptance criteria appropriate for a GC-MS method.
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific analytical needs.
| Feature | HPLC-UV | GC-MS |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones. Ideal for routine quality control. | Best suited for volatile and semi-volatile compounds. May require derivatization for polar analytes. |
| Sensitivity | Good sensitivity, typically in the low µg/mL to high ng/mL range. | Excellent sensitivity, often reaching pg/mL levels, especially in SIM mode. |
| Specificity | Good specificity based on retention time and UV spectrum. Co-elution can be a challenge. | Very high specificity due to mass fragmentation patterns, providing confident identification. |
| Impurity Profiling | Effective for detecting and quantifying known and unknown impurities that have a UV chromophore. | Excellent for identifying volatile and semi-volatile impurities, even at trace levels.[3] |
| Sample Throughput | Generally higher throughput due to simpler sample preparation. | Can be lower due to potentially longer run times and sample preparation steps (e.g., derivatization). |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
Visualizing the Workflow
To further clarify the experimental process and aid in the selection of the appropriate technique, the following diagrams illustrate the typical workflows.
Caption: Experimental Workflow for HPLC-UV Analysis.
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion: Selecting the Optimal Method
Both HPLC-UV and GC-MS are powerful and valid techniques for the quantitative analysis of this compound. For routine quality control where the primary goal is to determine the purity and assay of the main component, a validated RP-HPLC-UV method is the most practical and cost-effective choice. Its robustness, ease of use, and high throughput make it ideal for a production or quality control environment.
However, for in-depth impurity profiling, especially for the identification of unknown volatile or semi-volatile impurities, or for analyses requiring the highest sensitivity, GC-MS is the superior technique. The structural information provided by the mass spectrum is invaluable for impurity identification and for understanding potential degradation pathways.
Ultimately, the choice of method should be guided by a thorough risk assessment and a clear understanding of the analytical objectives. In many drug development settings, both techniques are used synergistically: HPLC for routine analysis and release testing, and GC-MS for investigational and troubleshooting purposes.
References
- 1. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. wjpmr.com [wjpmr.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejgm.co.uk [ejgm.co.uk]
- 10. iosrjournals.org [iosrjournals.org]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. ijcrt.org [ijcrt.org]
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Coupling of 5-Bromo-6-chloropicolinonitrile
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles is a critical task. 5-Bromo-6-chloropicolinonitrile stands as a valuable scaffold, offering two distinct reaction sites for derivatization through palladium-catalyzed cross-coupling reactions. The strategic and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-Br position, while preserving the C-Cl bond for subsequent transformations, is paramount for the efficient synthesis of complex molecules.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. While direct comparative studies on this specific substrate are limited in published literature, this guide synthesizes established principles of palladium catalysis and data from structurally analogous dihalopyridines to provide a robust framework for catalyst selection and reaction optimization.
The Challenge of Chemoselectivity
The core challenge in the coupling of this compound lies in achieving high chemoselectivity for the C-Br bond over the C-Cl bond. The general reactivity trend for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent difference in reactivity forms the basis for selective coupling at the C-Br position. However, the electronic nature of the pyridine ring, further influenced by the electron-withdrawing nitrile group, can modulate the reactivity of both halogenated positions. The choice of palladium catalyst, and particularly the ancillary ligand, is therefore the most critical parameter in controlling the reaction outcome.
Comparative Analysis of Palladium Catalyst Systems
The selection of an appropriate palladium catalyst system, comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand, is crucial for successful and selective cross-coupling.[3][4] Below is a comparative overview of different classes of palladium catalysts and their expected performance in the context of this compound coupling.
Traditional Phosphine Ligand-Based Catalysts
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are workhorses in cross-coupling chemistry.
-
Expertise & Experience: These catalysts are generally effective for the coupling of aryl bromides. In the context of this compound, they are expected to show good to excellent selectivity for the C-Br bond under standard conditions, primarily due to the significantly higher reactivity of the C-Br bond compared to the C-Cl bond. However, forcing conditions (e.g., high temperatures, long reaction times) may lead to a decrease in selectivity and the formation of di-coupled products.
| Catalyst System | Expected Selectivity (C-Br vs. C-Cl) | Typical Reaction Conditions | Advantages | Limitations |
| Pd(PPh₃)₄ | High | 80-100 °C, weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Commercially available, well-understood reactivity | Lower activity for C-Cl bond, may require higher catalyst loading |
| Pd(dppf)Cl₂ | High to Excellent | 80-100 °C, various bases | Generally higher activity than Pd(PPh₃)₄, good for a range of substrates | Can be less effective for very electron-poor systems |
Bulky, Electron-Rich Phosphine Ligand-Based Catalysts (Buchwald Ligands)
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling, enabling reactions of less reactive aryl chlorides and offering unique selectivity profiles.
-
Expertise & Experience: Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium precursor, form highly active catalysts.[5] For this compound, these catalysts are expected to provide excellent yields for C-Br coupling under milder conditions and shorter reaction times. A key consideration with these highly active catalysts is the potential for over-reactivity, leading to competitive C-Cl bond activation if the reaction is not carefully controlled. However, their high activity can also be harnessed to achieve high turnover numbers, allowing for lower catalyst loadings.
| Ligand | Expected Selectivity (C-Br vs. C-Cl) | Typical Reaction Conditions | Advantages | Limitations |
| SPhos | Excellent | Room temperature to 80 °C, strong organic or inorganic bases | High activity, broad substrate scope, lower catalyst loading | Can be sensitive to air and moisture |
| XPhos | Excellent | Room temperature to 80 °C, strong organic or inorganic bases | Very high activity, effective for challenging substrates | Cost can be a factor |
| RuPhos | Excellent | Room temperature to 80 °C, strong organic or inorganic bases | High activity, particularly for heteroaromatic substrates | May require careful optimization of reaction conditions |
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines, offering high stability and reactivity.
-
Expertise & Experience: NHC-palladium complexes, such as those derived from IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), are known for their high thermal stability and activity, particularly in the activation of C-Cl bonds. This presents both an opportunity and a challenge. While these catalysts will readily couple at the C-Br position of this compound, they also have a higher propensity to activate the C-Cl bond, potentially leading to lower selectivity compared to phosphine-based systems under similar conditions. However, for sequential coupling strategies where initial C-Br functionalization is followed by C-Cl coupling, NHC-based catalysts would be an excellent choice for the second step.
| Ligand | Expected Selectivity (C-Br vs. C-Cl) | Typical Reaction Conditions | Advantages | Limitations |
| IPr | Moderate to High | 60-120 °C, various bases | High thermal stability, high activity for C-Cl bond activation | Lower selectivity for C-Br over C-Cl compared to some phosphine ligands |
Experimental Protocols
The following are generalized, yet detailed, protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound, designed for selective functionalization at the C-Br position.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective C-C bond formation at the C-5 position.
Caption: Generalized workflow for a selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol is designed for the selective C-N bond formation at the C-5 position.
Caption: Generalized workflow for a selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
In a separate flask, dissolve this compound and the amine in the dry, degassed solvent.
-
Add the substrate solution to the Schlenk tube containing the catalyst system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Catalytic Cycles and Mechanistic Considerations
A fundamental understanding of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions is essential for troubleshooting and optimization.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.
The key to selectivity lies in the initial oxidative addition step. The palladium(0) catalyst will preferentially react with the more labile C-Br bond. The choice of ligand influences the electron density at the palladium center and its steric environment, thereby modulating the rate and selectivity of this crucial step. Bulky, electron-rich ligands generally accelerate the oxidative addition and subsequent reductive elimination steps, leading to more efficient catalysis.[3][4]
Conclusion and Recommendations
The selective functionalization of this compound at the C-Br position is a readily achievable transformation with the appropriate choice of palladium catalyst.
-
For Suzuki-Miyaura couplings , catalyst systems based on Pd(dppf)Cl₂ or palladium precursors with bulky, electron-rich phosphine ligands such as SPhos are recommended for high yields and excellent chemoselectivity.
-
For Buchwald-Hartwig aminations , catalyst systems employing bulky phosphine ligands like SPhos or RuPhos are the preferred choice, offering high activity and selectivity for a broad range of amine coupling partners.[5]
-
N-Heterocyclic carbene-based catalysts are highly active but may offer lower selectivity for the C-Br bond. They are, however, excellent candidates for subsequent coupling at the C-Cl position in a sequential functionalization strategy.
It is imperative for researchers to perform initial small-scale screening experiments to determine the optimal catalyst, ligand, base, and solvent combination for their specific coupling partners. The protocols and comparative data presented in this guide offer a strong foundation for the successful and selective synthesis of novel 5-substituted-6-chloropicolinonitrile derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-chloropicolinonitrile
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-6-chloropicolinonitrile (CAS No. 1256823-65-0).[1][2] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. This guide is built on the foundational principles of chemical causality, ensuring that every procedural step is understood in the context of its scientific rationale.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic nitrile.[2][3] Its chemical structure, containing bromine, chlorine, and a nitrile group, dictates its hazard profile and informs the necessary disposal precautions. This compound is classified as hazardous, and its improper disposal can lead to significant environmental and health risks.
The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][6] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
Causality Insight: The presence of bromine and chlorine atoms significantly increases the compound's toxicity and environmental persistence. Halogenated compounds can form toxic and persistent byproducts, such as dioxins and furans, if incinerated improperly.[7] The nitrile group can release cyanide under certain conditions, adding to its toxicity profile. Therefore, disposal methods must be chosen to mitigate these specific risks.
Immediate Safety Protocols: Before Disposal
Proper handling is the first step in safe disposal. Adherence to these protocols minimizes exposure and prevents accidental releases.
2.1. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8][9] Standard safety glasses are not sufficient.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use). A complete suit protecting against chemicals or a lab coat should be worn.[8][9]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator with an appropriate particle filter (e.g., P95 or P1).[8][9] All handling of the solid material should occur in a well-ventilated area, preferably a certified chemical fume hood.[10]
2.2. Spill Response
In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[10][11]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Contain: Do not let the product enter drains or waterways, given its high aquatic toxicity.[9]
-
Clean-up:
-
Wear the full PPE described in section 2.1.
-
Carefully sweep up the spilled solid material, avoiding dust formation.[9] Use spark-proof tools.[10]
-
Collect the material and place it into a suitable, labeled, and closed container for disposal.[9][10]
-
Wash the spill area thoroughly with soap and water.
-
Collect all contaminated cleaning materials for disposal as hazardous waste.
-
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8]
3.1. Waste Identification and Segregation
-
Identify as Hazardous Waste: Based on its GHS classifications, this compound is considered hazardous waste. In the United States, halogenated organic compounds are often regulated under the Resource Conservation and Recovery Act (RCRA).[12][13][14]
-
Segregate Waste Streams:
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Solid Waste: This includes the pure compound, any contaminated lab supplies (e.g., weigh boats, gloves, paper towels), and spill cleanup materials.
-
Contaminated Solvents: If the compound is dissolved in a solvent, this solution must be collected as halogenated organic liquid waste.
-
Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. The rinsed container can then be punctured to prevent reuse and disposed of according to institutional guidelines.[8]
-
3.2. Waste Collection and Labeling
-
Container Selection: Use only chemically compatible, leak-proof containers for waste collection. Ensure containers are in good condition.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Marine Pollutant")
-
The accumulation start date.
-
3.3. Final Disposal Pathway
The recommended and often legally required method for final disposal is through a licensed professional waste disposal service.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department. They will provide specific instructions and arrange for a pickup by a certified hazardous waste contractor.
-
Approved Disposal Method: The material should be disposed of at an approved and licensed chemical destruction facility.[5][8] The most appropriate method is controlled incineration at high temperatures in a facility equipped with flue gas scrubbing capabilities.[8][15]
-
Causality Insight: High-temperature incineration ensures the complete destruction of the organic molecule. The flue gas scrubbers are essential to neutralize and capture acidic gases (such as hydrogen bromide and hydrogen chloride) and prevent the formation and release of dioxins and other persistent organic pollutants that can be formed from incinerating halogenated materials.[7][15]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. This compound | 1256823-65-0 [chemicalbook.com]
- 2. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chm.pops.int [chm.pops.int]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. uakron.edu [uakron.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Researcher's Guide to the Safe Handling of 5-Bromo-6-chloropicolinonitrile: Essential PPE and Disposal Protocols
As a cornerstone of modern synthetic chemistry, the responsible handling of reactive intermediates is paramount to ensuring both experimental success and, more importantly, the safety of laboratory personnel. This guide provides a detailed operational plan for the safe use of 5-Bromo-6-chloropicolinonitrile, focusing on the selection and use of appropriate personal protective equipment (PPE) and the establishment of robust disposal procedures. Our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.
Understanding the Hazard Profile of this compound
A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound is a compound that demands respect and careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications:
| Hazard Classification | GHS Category | Key Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
These classifications highlight the critical need for a comprehensive PPE strategy to prevent exposure through all potential routes: ingestion, skin absorption, inhalation, and eye contact.
Core Directive: Mandated Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a requirement based on the specific hazards of the chemical. The following PPE is mandatory when handling this compound.
Hand Protection: The Primary Barrier
-
Operational Protocol: Always inspect gloves for tears or punctures before use. For tasks involving a higher risk of splashes or prolonged handling, double-gloving is strongly recommended. This practice allows for the removal of the outer, contaminated glove without compromising the protection of the inner glove. Contaminated gloves must be disposed of as hazardous waste.[5][6]
-
Causality: Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including nitriles and halogenated aromatic compounds.[2][4] This material provides a durable and reliable barrier against accidental skin contact, which can cause irritation and systemic toxicity.[1]
Eye and Face Protection: Shielding from Ocular Hazards
-
Required PPE: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Operational Protocol: Goggles must be worn at all times when this compound is being handled, including during weighing, transfer, and reaction work-ups. In situations with a significant splash risk, a face shield must be worn in addition to chemical splash goggles.[7]
-
Causality: This compound is a serious eye irritant.[1] Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. Chemical splash goggles form a seal around the eyes, providing comprehensive protection.
Body Protection: Preventing Dermal Exposure
-
Required PPE: A flame-resistant lab coat, fully buttoned.
-
Operational Protocol: Lab coats should be kept clean and laundered regularly. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of according to institutional guidelines.
-
Causality: A lab coat protects your personal clothing and underlying skin from accidental spills and contamination.
Respiratory Protection: Mitigating Inhalation Risks
-
Required PPE: Use of a certified chemical fume hood is the primary engineering control.
-
Operational Protocol: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be performed within a properly functioning chemical fume hood.[6]
-
Causality: As a compound that can cause respiratory irritation, preventing the inhalation of dust or aerosols is critical. A chemical fume hood provides a ventilated enclosure that pulls airborne contaminants away from the user.
Experimental Workflow: A Step-by-Step Safety Protocol
To ensure a self-validating system of safety, each step of the experimental process must be approached with the appropriate precautions.
Caption: A procedural workflow for the safe handling of this compound.
Logistical Plan for Disposal: A Critical Final Step
The safe use of hazardous chemicals extends to their proper disposal. A comprehensive waste management plan is essential.
Chemical Waste Disposal
-
Segregation: All waste streams containing this compound, including excess solid, reaction mixtures, and contaminated solvents, must be collected in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage and Disposal: The sealed container should be stored in a designated satellite accumulation area. Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[8][9][10]
Contaminated PPE Disposal
-
Gloves: After use, carefully remove gloves (if double-gloved, remove the outer pair first) and discard them in a designated solid hazardous waste container.
-
Other Solid Waste: Any disposable materials that come into contact with the chemical, such as weighing paper or contaminated paper towels, must also be disposed of as solid hazardous waste.[11]
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before commencing any work.
References
- 1. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. armbrustusa.com [armbrustusa.com]
- 4. business.medtecs.com [business.medtecs.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
